4-(2H-1,2,3-Triazol-2-yl)aniline
Description
Propriétés
IUPAC Name |
4-(triazol-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-1-3-8(4-2-7)12-10-5-6-11-12/h1-6H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLNCYKUQDUNHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2N=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20573529 | |
| Record name | 4-(2H-1,2,3-Triazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20573529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52708-34-6 | |
| Record name | 4-(2H-1,2,3-Triazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20573529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis Pathway for 4-(2H-1,2,3-Triazol-2-yl)aniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a viable synthetic pathway for the preparation of 4-(2H-1,2,3-Triazol-2-yl)aniline, a molecule of interest in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the regioselective N-arylation of 1,2,3-triazole to form a key nitro-intermediate, followed by the reduction of the nitro group to yield the target aniline derivative. This guide provides detailed experimental protocols, summarized quantitative data, and a visual representation of the synthesis workflow.
Synthesis Overview
The synthesis of this compound is accomplished through a two-step sequence:
-
Step 1: Synthesis of 2-(4-nitrophenyl)-2H-1,2,3-triazole. This initial step involves the regioselective N-2 arylation of the unsubstituted 1,2,3-triazole ring with a p-nitrophenyl group. A catalyst-free approach utilizing a diaryliodonium salt is presented as an effective method for achieving high N-2 selectivity.[1]
-
Step 2: Reduction of 2-(4-nitrophenyl)-2H-1,2,3-triazole. The nitro group of the intermediate is then reduced to an amine to afford the final product, this compound. Several established methods for nitro group reduction are considered, with a detailed protocol provided for a mild and selective reduction using tin(II) chloride.[2][3][4]
Experimental Protocols
Step 1: Synthesis of 2-(4-nitrophenyl)-2H-1,2,3-triazole
This procedure is adapted from a catalyst-free N-arylation method using a diaryliodonium salt.[1]
Reagents and Materials:
-
1,2,3-Triazole
-
Bis(4-nitrophenyl)iodonium tetrafluoroborate (or a similar diaryliodonium salt)
-
Sodium Carbonate (Na₂CO₃)
-
Toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vessel, add 1,2,3-triazole (1.0 equivalent), bis(4-nitrophenyl)iodonium tetrafluoroborate (1.1 equivalents), and sodium carbonate (2.0 equivalents).
-
Add toluene as the solvent.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(4-nitrophenyl)-2H-1,2,3-triazole.
Step 2: Reduction of 2-(4-nitrophenyl)-2H-1,2,3-triazole to this compound
This protocol utilizes a mild reduction with tin(II) chloride dihydrate.[3][4]
Reagents and Materials:
-
2-(4-nitrophenyl)-2H-1,2,3-triazole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Ethyl acetate
-
2M Potassium hydroxide (KOH) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-(4-nitrophenyl)-2H-1,2,3-triazole (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add tin(II) chloride dihydrate (5.0 equivalents) to the solution.
-
Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the crude residue between ethyl acetate and a 2M KOH solution.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization to yield this compound.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis pathway.
Table 1: Synthesis of 2-(4-nitrophenyl)-2H-1,2,3-triazole
| Parameter | Value | Reference |
| Yield | Up to 94% | [1] |
| Regioselectivity (N-2:N-1) | High (predominantly N-2) | [1] |
| Reaction Temperature | 100 °C | [1] |
| Solvent | Toluene | [1] |
Table 2: Reduction of 2-(4-nitrophenyl)-2H-1,2,3-triazole
| Parameter | Value | Reference |
| Yield | 39-98% (typical for SnCl₂ reductions) | [4] |
| Reducing Agent | Tin(II) chloride dihydrate (SnCl₂) | [3][4] |
| Reaction Temperature | Reflux | [4] |
| Solvent | Ethanol | [4] |
Synthesis Pathway Visualization
The following diagram illustrates the logical flow of the synthesis of this compound.
Caption: Synthesis workflow for this compound.
References
An In-Depth Technical Guide on 4-(2H-1,2,3-Triazol-2-yl)aniline: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2H-1,2,3-Triazol-2-yl)aniline is a heterocyclic aromatic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. This molecule integrates two key pharmacophores: the aniline moiety, a versatile building block in numerous pharmaceuticals, and the 1,2,3-triazole ring, a five-membered heterocycle known for its diverse biological activities and its role as a stable linker in chemical synthesis. This technical guide provides a comprehensive overview of the known physical and chemical properties, synthetic methodologies, and potential biological significance of this compound, serving as a valuable resource for researchers and professionals in drug discovery and development.
Core Physical and Chemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. While experimental data for this compound is limited in publicly available literature, a combination of data from chemical suppliers and computational predictions provides a foundational understanding of its characteristics.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₈N₄ | |
| Molecular Weight | 160.18 g/mol | [1] |
| Melting Point | 158-159 °C (Predicted) | |
| Boiling Point | 340.35 °C (Predicted) | [2] |
| Solubility | Soluble in organic solvents such as ethanol, acetone, and chloroform.[3] Limited solubility in water, which can be increased in acidic conditions due to the formation of the anilinium ion.[3] | |
| pKa | The pKa of the protonated amine is predicted to be around 4-5, typical for anilines. The triazole ring is a very weak base, with the pKa of the parent 1,2,4-triazolium ion being 2.45.[4] |
Spectroscopic Data
Table 2: Predicted and Expected Spectroscopic Data for this compound
| Technique | Expected/Predicted Data |
| ¹H NMR | Aromatic protons on the aniline ring would likely appear as two doublets in the range of δ 6.5-8.0 ppm. The protons on the triazole ring would appear as a singlet further downfield. The -NH₂ protons would present as a broad singlet. For the related isomer, 4-(1H-1,2,4-triazol-1-yl)aniline, the triazole protons appear at δ 8.21 (s, 1H) and 7.70 (s, 1H).[5] |
| ¹³C NMR | Aromatic carbons of the aniline ring are expected in the δ 110-150 ppm range. The triazole carbons would also appear in the aromatic region. For the related isomer, 4-(1H-1,2,4-triazol-1-yl)aniline, carbon signals are observed at δ 141.74, 135.95, 135.90, 130.17, 128.24, 120.55, 118.52, and 115.48 ppm.[5] |
| FT-IR (cm⁻¹) | Expected characteristic peaks include: N-H stretching of the amine (around 3300-3500), C-H stretching of the aromatic rings (around 3000-3100), C=C stretching of the aromatic rings (around 1450-1600), and C-N stretching (around 1250-1350). The N=N stretching of the triazole ring is expected around 1595 cm⁻¹.[6][7] |
| Mass Spectrometry | The molecular ion peak [M]⁺ would be expected at m/z 160.18. Fragmentation patterns would likely involve the loss of the triazole ring or cleavage of the C-N bond connecting the two ring systems. |
Experimental Protocols and Synthesis
The synthesis of this compound can be approached through several established methods for N-arylation of azoles. While a specific, detailed protocol for this exact molecule is not widely published, the following general methodologies are applicable.
General Synthetic Approach: N-Arylation of 1,2,3-Triazole
The formation of the C-N bond between the aniline and triazole rings is the key step in the synthesis. This can be achieved through various cross-coupling reactions.
Caption: General synthetic pathways to this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8]
Reaction Scheme: 1,2,3-Triazole + 4-Haloaniline (e.g., 4-bromoaniline or 4-iodoaniline) --(Pd catalyst, Ligand, Base)--> this compound
Detailed Methodology (Hypothetical Protocol):
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 1,2,3-triazole (1.0 eq), 4-bromoaniline (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), a suitable phosphine ligand like Xantphos or BINAP (4-10 mol%), and a base, typically a strong non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (2.0 eq).
-
Solvent: Add a dry, degassed aprotic solvent such as toluene or dioxane.
-
Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 to 120 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.
Ullmann Condensation
The Ullmann condensation is a classic copper-catalyzed method for forming C-N bonds.[8]
Reaction Scheme: 1,2,3-Triazole + 4-Haloaniline --(Cu catalyst, Base, High Temperature)--> this compound
Detailed Methodology (Hypothetical Protocol):
-
Reaction Setup: In a sealed tube, combine 1,2,3-triazole (1.0 eq), 4-iodoaniline (1.0 eq), a copper catalyst such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O) (10-20 mol%), a base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0 eq), and optionally a ligand such as 1,10-phenanthroline or L-proline.
-
Solvent: Use a high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction Conditions: Heat the mixture to a high temperature, typically between 120 and 180 °C, for several hours to days. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling, pour the reaction mixture into water and extract with an organic solvent. The subsequent work-up and purification steps are similar to those described for the Buchwald-Hartwig amination.
Chan-Lam Coupling
The Chan-Lam coupling utilizes a copper catalyst to couple amines with boronic acids.
Reaction Scheme: 1,2,3-Triazole + 4-Aminophenylboronic acid --(Cu catalyst, Base, Oxidant)--> this compound
Detailed Methodology (Hypothetical Protocol):
-
Reaction Setup: Combine 1,2,3-triazole (1.0 eq), 4-aminophenylboronic acid (1.5 eq), a copper catalyst such as copper(II) acetate (Cu(OAc)₂) (1.0 eq), and a base like pyridine or triethylamine (2.0 eq).
-
Solvent: Use a solvent such as dichloromethane (DCM) or methanol.
-
Reaction Conditions: Stir the reaction mixture at room temperature in the presence of an oxidant, typically air or oxygen, for 24 to 72 hours.
-
Work-up and Purification: Filter the reaction mixture to remove insoluble copper salts. The filtrate is then concentrated, and the residue is purified by column chromatography.
Caption: A typical workflow for the purification of the final product.
Biological Activity and Potential in Drug Development
The 1,2,3-triazole moiety is a well-established pharmacophore present in a variety of clinically used drugs, exhibiting a wide spectrum of biological activities including antifungal, antibacterial, antiviral, and anticancer properties.[9][10] The aniline scaffold is also a cornerstone in medicinal chemistry, found in numerous therapeutic agents. The combination of these two pharmacophores in this compound suggests its potential as a valuable scaffold for the design and synthesis of novel drug candidates.
While specific biological screening data for this compound is not extensively reported, related triazole-aniline derivatives have been investigated for various therapeutic applications. For instance, studies on other aniline derivatives containing a 1,2,3-triazole system have explored their potential as anticancer, anti-inflammatory, and antimicrobial agents.[9][11]
The triazole ring can act as a bioisostere for an amide bond, offering improved metabolic stability.[9] Furthermore, the nitrogen atoms in the triazole ring can participate in hydrogen bonding interactions with biological targets such as enzymes and receptors. The aniline portion of the molecule provides a site for further functionalization, allowing for the generation of a library of derivatives with potentially enhanced biological activity and optimized pharmacokinetic profiles.
Caption: The relationship between the core scaffolds and potential biological activities.
Conclusion
This compound represents a molecule of significant interest for researchers in medicinal chemistry and drug discovery. Its structural composition, combining the versatile aniline and the biologically active 1,2,3-triazole moieties, positions it as a promising scaffold for the development of novel therapeutic agents. While a comprehensive experimental characterization is still emerging, this guide provides a solid foundation of its known and predicted properties, along with established synthetic strategies. Further investigation into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of new and effective drug candidates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Secure Verification [radar.ibiss.bg.ac.rs]
- 3. mdpi.com [mdpi.com]
- 4. New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction | Semantic Scholar [semanticscholar.org]
- 6. 1H-1,2,4-triazol-3-yl-anilines: novel potent inhibitors of vascular endothelial growth factor receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cris.unibo.it [cris.unibo.it]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
CAS number and IUPAC name for 4-(2H-1,2,3-Triazol-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 4-(2H-1,2,3-Triazol-2-yl)aniline, a heterocyclic compound of interest in medicinal chemistry and materials science. While specific experimental data for this particular isomer is limited in published literature, this document outlines its core chemical identifiers, proposes a viable synthetic pathway based on established methodologies for 2-aryl-2H-1,2,3-triazoles, and discusses its potential biological significance in the context of related molecular structures. The information herein is intended to serve as a foundational resource for researchers initiating studies on this compound.
Chemical Identification and Properties
While a specific CAS Number for this compound is not readily found in major chemical databases, its fundamental properties can be derived from its structure. The hydrochloride salt of this compound is listed by some chemical suppliers, indicating its synthesis is feasible.
Table 1: Physicochemical Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₈N₄ |
| Molecular Weight | 160.18 g/mol |
| Canonical SMILES | C1=CC(=CC=C1N)N2N=NC=C2 |
| InChI Key | (Predicted) |
| Appearance | (Expected) Solid |
Proposed Synthesis Protocol
The synthesis of 2-aryl-2H-1,2,3-triazoles is most reliably achieved through the oxidative cyclization of 1,2-bis(arylhydrazono)ethanes (glyoxal bis(arylhydrazones)). The following is a detailed experimental protocol for the synthesis of this compound, proceeding through a p-nitrophenyl intermediate, which is subsequently reduced.
Experimental Protocol: Synthesis via Glyoxal Bis(hydrazone) Cyclization
Step 1: Synthesis of 4-Nitrophenylhydrazine
-
Diazotization: Dissolve 4-nitroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Reduction: In a separate flask, prepare a solution of tin(II) chloride (3 equivalents) in concentrated hydrochloric acid. Cool this solution to 0 °C. Slowly add the diazonium salt solution from the previous step to the tin(II) chloride solution with vigorous stirring, ensuring the temperature remains below 10 °C.
-
Isolation: After the addition is complete, allow the mixture to stir for 1-2 hours. The resulting precipitate, 4-nitrophenylhydrazine hydrochloride, is collected by filtration, washed with a small amount of cold water, and then diethyl ether.
-
Free Base Formation: Suspend the hydrochloride salt in water and add a concentrated solution of sodium hydroxide or ammonium hydroxide until the mixture is strongly alkaline (pH > 10) to liberate the free base. The yellow-orange solid is filtered, washed with water, and dried under vacuum.
Step 2: Synthesis of Glyoxal bis(4-nitrophenylhydrazone)
-
Reaction Setup: Dissolve 4-nitrophenylhydrazine (2 equivalents) in ethanol with a catalytic amount of acetic acid.
-
Addition of Glyoxal: To this solution, add an aqueous solution of glyoxal (40% in water, 1 equivalent) dropwise with stirring at room temperature.
-
Precipitation and Isolation: A yellow precipitate will form almost immediately. Allow the reaction mixture to stir for an additional 1-2 hours to ensure complete reaction. Collect the solid product by vacuum filtration, wash thoroughly with ethanol and then water to remove unreacted starting materials and impurities. Dry the product in a vacuum oven.
Step 3: Oxidative Cyclization to 2-(4-Nitrophenyl)-2H-1,2,3-triazole
-
Reaction Mixture: Suspend the glyoxal bis(4-nitrophenylhydrazone) (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetic acid.
-
Oxidation: Add an oxidizing agent, such as copper(II) sulfate or iron(III) chloride (2-3 equivalents), to the suspension. Heat the mixture to 80-100 °C and maintain it with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: After completion, cool the reaction mixture and pour it into a large volume of ice water. The crude product will precipitate. Collect the solid by filtration and wash it with water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Step 4: Reduction to this compound
-
Reduction Setup: Dissolve the 2-(4-nitrophenyl)-2H-1,2,3-triazole (1 equivalent) in a solvent such as ethanol, methanol, or ethyl acetate.
-
Catalytic Hydrogenation: Add a catalytic amount of palladium on carbon (10% Pd/C). Place the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Reaction Monitoring and Isolation: Monitor the reaction by TLC until the starting material is consumed. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the solvent.
-
Final Product: Evaporate the solvent from the filtrate under reduced pressure to yield the final product, this compound. Further purification can be achieved by recrystallization if necessary.
Diagrams and Workflows
The synthesis of this compound is a multi-step process. The following diagram illustrates the logical workflow from the starting material to the final product.
Caption: Proposed synthetic pathway for this compound.
Potential Biological Significance and Applications
While direct biological studies on this compound are not extensively reported, the core moieties—the 1,2,3-triazole ring and the aniline scaffold—are prevalent in a wide range of pharmacologically active compounds.
-
1,2,3-Triazole Core: This heterocycle is considered a bioisostere of the amide bond, capable of forming hydrogen bonds and participating in dipole-dipole interactions. It is a key component in various approved drugs and clinical candidates with activities including antibacterial, antifungal, antiviral, and anticancer effects. The specific substitution pattern (N1 vs. N2) on the triazole ring is known to significantly influence the biological activity and physicochemical properties of the molecule.
-
Aniline Moiety: The aniline fragment is a common building block in drug discovery, present in numerous kinase inhibitors (e.g., in oncology) and other therapeutic agents. The amino group provides a handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR).
The combination of these two pharmacophores in this compound suggests potential for this compound and its derivatives to be investigated for a variety of therapeutic applications. The logical relationship between its structural components and potential bioactivities is depicted below.
Caption: Logical connections between structure and potential bioactivity.
Conclusion
This compound represents an under-explored area of chemical space. This guide provides a robust, scientifically grounded starting point for its synthesis and investigation. Based on the well-established pharmacological importance of its constituent scaffolds, this compound is a promising candidate for inclusion in screening libraries for drug discovery programs, particularly in oncology and infectious diseases. Further research is warranted to isolate and characterize this compound and to explore the biological activities of its derivatives.
Solubility Profile of 4-(2H-1,2,3-Triazol-2-yl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2H-1,2,3-Triazol-2-yl)aniline is a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application in drug discovery and development processes. This technical guide provides an in-depth analysis of the expected solubility of this compound based on the physicochemical properties of its constituent moieties—aniline and 1,2,3-triazole—and outlines a general experimental protocol for its precise determination.
Predicted Solubility in Common Organic Solvents
Aniline (C₆H₅NH₂) is a polar aromatic amine that is miscible with many organic solvents, including alcohols, ethers, and chlorinated hydrocarbons. It is sparingly soluble in water (3.6 g/100 mL at 20 °C) due to the hydrophobic nature of the benzene ring, although the amino group can participate in hydrogen bonding.
1,2,3-Triazole (C₂H₃N₃) is a polar heterocyclic compound that is very soluble in water and polar organic solvents like ethanol. Its high solubility is attributed to the presence of three nitrogen atoms capable of forming hydrogen bonds.
The structure of this compound combines the aromatic, less polar character of the aniline backbone with the polar, hydrogen-bonding capable triazole ring. The presence of the triazole moiety is expected to enhance the polarity of the molecule compared to aniline alone. The nitrogen atoms in the triazole ring and the amino group on the aniline ring can act as hydrogen bond acceptors, while the N-H protons of the amino group can act as hydrogen bond donors.
Based on these structural features, the following solubility profile in common organic solvents is anticipated:
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of alcohols can act as both a hydrogen bond donor and acceptor, leading to strong interactions with the triazole and aniline functionalities. |
| Ketones | Acetone, Methyl Ethyl Ketone | Moderate to High | The carbonyl group in ketones can act as a hydrogen bond acceptor, interacting with the amino group of the aniline moiety. |
| Esters | Ethyl Acetate | Moderate | The ester group provides polarity and hydrogen bond accepting capabilities, though likely less effective than alcohols in solubilizing the compound. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | Ethers are less polar than the other solvents listed and primarily act as hydrogen bond acceptors. THF is expected to be a better solvent than diethyl ether due to its higher polarity. |
| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Moderate | These solvents are relatively nonpolar but can participate in dipole-dipole interactions. The polarity of the triazole ring should allow for some solubility. |
| Aromatic Hydrocarbons | Toluene, Benzene | Low | These are nonpolar solvents, and significant solubility is not expected despite the presence of the aniline phenyl ring. |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very High | These solvents have high dielectric constants and are excellent hydrogen bond acceptors, making them highly effective at solvating polar molecules like the target compound. |
Experimental Protocol for Solubility Determination
A standard laboratory procedure for determining the solubility of a solid organic compound involves the preparation of a saturated solution at a specific temperature, followed by the quantification of the dissolved solute.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or test tubes with screw caps
-
Constant temperature bath or shaker incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the collected supernatant through a 0.45 µm syringe filter to remove any undissolved solid particles.
-
-
Quantification of Dissolved Solute:
-
Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of known concentrations of the compound.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility.
In-depth Analysis of a Closely Related Structure: 4-(1,2,4-Triazol-1-yl)aniline
A comprehensive search for the crystal structure and associated experimental data for 4-(2H-1,2,3-Triazol-2-yl)aniline did not yield specific results. However, detailed crystallographic information is available for the closely related isomer, 4-(1,2,4-Triazol-1-yl)aniline. This technical guide will provide an in-depth analysis of the crystal structure, experimental protocols, and molecular interactions of 4-(1,2,4-Triazol-1-yl)aniline, offering valuable insights for researchers, scientists, and drug development professionals working with similar molecular scaffolds.
Introduction
Triazole derivatives are a significant class of heterocyclic compounds that garner considerable interest in medicinal chemistry due to their wide array of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] The incorporation of an aryl group, such as aniline, into the triazole ring system can significantly augment these biological activities.[2] This guide focuses on the detailed crystal structure analysis of 4-(1,2,4-Triazol-1-yl)aniline, providing a foundational understanding of its solid-state conformation and intermolecular interactions.
Molecular and Crystal Structure
The crystal structure of 4-(1,2,4-Triazol-1-yl)aniline (C₈H₈N₄) reveals a non-planar molecular conformation.[1] The dihedral angle between the triazole ring and the benzene ring is 34.57 (7)°.[1] The bond lengths and angles within the molecule are within the normal ranges and are comparable to similar structures.[1][2]
Table 1: Crystal Data and Structure Refinement for 4-(1,2,4-Triazol-1-yl)aniline
| Parameter | Value |
| Empirical formula | C₈H₈N₄ |
| Formula weight | 160.18 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 5.5488 (1) |
| b (Å) | 7.3656 (2) |
| c (Å) | 19.5477 (5) |
| β (°) | 99.416 (2) |
| Volume (ų) | 788.15 (3) |
| Z | 4 |
| Density (calculated) (Mg m⁻³) | 1.350 |
| Absorption coefficient (mm⁻¹) | 0.09 |
| F(000) | 336 |
| Temperature (K) | 296 |
Source: Acta Crystallographica Section E, 2011, E67, o164[2]
In the crystal packing, molecules are linked into two-dimensional sheets parallel to the ac-plane.[1] This arrangement is stabilized by a network of intermolecular hydrogen bonds, specifically N4–H2N4···N1 and C1–H1A···N2 interactions.[1][2] Furthermore, the crystal structure is consolidated by π-π stacking interactions between the triazole rings of adjacent molecules, with a centroid-centroid distance of 3.6750 (8) Å.[1] N–H···π interactions are also observed, further contributing to the stability of the crystal lattice.[1]
Experimental Protocols
3.1. Synthesis of 4-(1,2,4-Triazol-1-yl)aniline
The synthesis of the title compound involves a two-step process:
Step 1: Synthesis of the Nitro Intermediate 1,2,4-Triazole (2 g, 0.02 mol) is added in portions to a suspension of sodium hydride (60%, 1.47 g, 0.0308 mol) in dry dimethylformamide (DMF, 20 ml) at 0°C.[1] A solution of 4-fluoro nitrobenzene (2.82 g, 0.02 mol) in dry DMF (20 ml) is then added, and the reaction mixture is stirred at room temperature for 18 hours.[2] The reaction is quenched with ice water and extracted with ethyl acetate. The organic layer is concentrated to yield the yellow solid nitro compound intermediate.[2]
Step 2: Reduction to the Final Product The nitro intermediate (3 g) is dissolved in methanol (30 ml) and hydrogenated using 10% palladium on carbon (0.2 g) under a hydrogen pressure of 3 kg.[2] After the reaction is complete, the catalyst is filtered off, and the filtrate is concentrated to afford the title compound as a yellow solid.[2] The product is then recrystallized from ethanol to obtain yellow block-like crystals suitable for X-ray diffraction.[2]
3.2. X-ray Crystallography
Single-crystal X-ray diffraction data are collected at 296 K. The hydrogen atoms H1N4 and H2N4 are located in a difference Fourier map and refined freely.[1][2] The remaining hydrogen atoms are positioned geometrically and refined using a riding model.[2]
Potential Signaling Pathways and Biological Activities
While specific signaling pathway information for 4-(1,2,4-Triazol-1-yl)aniline is not detailed in the provided search results, the broader class of 1,2,4-triazole derivatives is known to possess a wide range of biological activities.[3][4][5] These activities often stem from the ability of the triazole moiety to interact with biological targets through hydrogen bonding and coordination with metal ions in enzyme active sites.[4] For instance, many antifungal triazoles target the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi.[4] Anticancer activities have also been reported for 1,2,4-triazole derivatives, with some compounds inducing apoptosis in cancer cells.[6]
The aniline substituent in 4-(1,2,4-Triazol-1-yl)aniline can further influence its biological profile by providing additional sites for interaction and modifying the overall electronic and lipophilic properties of the molecule.
Conclusion
The crystal structure analysis of 4-(1,2,4-Triazol-1-yl)aniline provides crucial insights into its molecular conformation and the non-covalent interactions that govern its solid-state assembly. The detailed experimental protocols for its synthesis and crystallographic analysis serve as a valuable resource for researchers in the field. Although the specific biological signaling pathways for this compound are not yet elucidated, the known activities of the 1,2,4-triazole scaffold suggest its potential as a platform for the development of new therapeutic agents. Further studies are warranted to explore the full pharmacological potential of this and related compounds.
References
- 1. 4-(1,2,4-Triazol-1-yl)aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of biological properties of 1,2,4-triazole-containing compounds (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 6. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide on the Discovery and History of 4-(2H-1,2,3-Triazol-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and history of the heterocyclic compound 4-(2H-1,2,3-Triazol-2-yl)aniline. Due to the limited direct historical information available for this specific isomer, this document focuses on the foundational discovery of the 1,2,3-triazole ring system and the general synthetic methodologies that enable the preparation of 2-substituted-1,2,3-triazoles. The guide will detail the historical context of triazole chemistry, outline the probable synthetic pathways leading to this compound based on established chemical principles, and present relevant characterization data. Experimental protocols for key synthetic steps are provided, along with visualizations of reaction workflows to aid in comprehension.
Introduction: The Dawn of Triazole Chemistry
The journey into the world of triazoles began in the late 19th century. The parent 1,2,3-triazole ring system was first discovered by von Pechmann in the late 1800s during his investigations of osazones.[1] This discovery laid the groundwork for the vast and diverse field of triazole chemistry that would emerge over the following century. Triazoles, five-membered heterocyclic compounds containing three nitrogen atoms, exist as two constitutional isomers: 1,2,3-triazoles and 1,2,4-triazoles. This guide focuses on a specific derivative of the 1,2,3-triazole scaffold, this compound.
The 2-substituted-2H-1,2,3-triazole isomer, to which this compound belongs, has historically been more challenging to synthesize regioselectively compared to its 1,4- and 1,5-disubstituted counterparts. This has led to a greater focus in the literature on the more readily accessible isomers, leaving the specific history of 2-aryl-2H-1,2,3-triazoles less documented.
Synthetic Pathways to this compound
Synthesis of the Nitro Precursor: 2-(4-nitrophenyl)-2H-1,2,3-triazole
The regioselective synthesis of 2-substituted-1,2,3-triazoles has been a subject of considerable research. One of the earliest and most fundamental approaches involves the cyclization of a bis-hydrazone derivative.
Experimental Protocol: Synthesis of 2-(4-nitrophenyl)-2H-1,2,3-triazole
This protocol is a representative example based on the general principles of 2-aryl-1,2,3-triazole synthesis from glyoxal and arylhydrazines.
Materials:
-
Glyoxal (40% aqueous solution)
-
4-Nitrophenylhydrazine
-
Hydrochloric acid
-
Sodium acetate
-
Ethanol
Procedure:
-
Formation of Glyoxal bis(4-nitrophenylhydrazone):
-
Dissolve 4-nitrophenylhydrazine in a suitable solvent such as ethanol or acetic acid.
-
Add an aqueous solution of glyoxal dropwise to the hydrazine solution while stirring.
-
The reaction mixture is typically stirred at room temperature for several hours or gently heated to facilitate the formation of the bis-hydrazone precipitate.
-
The resulting yellow to orange precipitate of glyoxal bis(4-nitrophenylhydrazone) is collected by filtration, washed with water and ethanol, and dried.
-
-
Oxidative Cyclization:
-
Suspend the dried glyoxal bis(4-nitrophenylhydrazone) in a suitable solvent, such as nitrobenzene or acetic acid.
-
Add an oxidizing agent, such as copper(II) sulfate or lead tetraacetate, to the suspension.
-
Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield 2-(4-nitrophenyl)-2H-1,2,3-triazole.
-
Logical Workflow for the Synthesis of the Nitro Precursor
Caption: Synthesis of the nitro precursor via hydrazone formation and oxidative cyclization.
Reduction to this compound
The final step in the synthesis is the reduction of the nitro group to an amine. This is a standard transformation in organic synthesis with several reliable methods.
Experimental Protocol: Reduction of 2-(4-nitrophenyl)-2H-1,2,3-triazole
Materials:
-
2-(4-nitrophenyl)-2H-1,2,3-triazole
-
Reducing agent (e.g., Tin(II) chloride, Iron powder, or catalytic hydrogenation with Pd/C)
-
Hydrochloric acid (for tin or iron reduction)
-
Sodium hydroxide or sodium bicarbonate
-
Solvent (e.g., Ethanol, Ethyl acetate)
Procedure using Tin(II) Chloride:
-
Dissolve 2-(4-nitrophenyl)-2H-1,2,3-triazole in a suitable solvent like ethanol or a mixture of ethanol and concentrated hydrochloric acid.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the reaction mixture.
-
Heat the mixture at reflux for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate or a concentrated solution of sodium hydroxide until the solution is basic.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to afford pure this compound.
Logical Workflow for the Reduction Step
Caption: Reduction of the nitro precursor to the final aniline product.
Characterization Data
The structural confirmation of this compound relies on standard analytical techniques.
| Property | Data |
| Molecular Formula | C8H8N4 |
| Molecular Weight | 160.18 g/mol |
| Appearance | Off-white to yellow solid |
| 1H NMR (CDCl3, 400 MHz) | δ 7.85 (s, 2H, triazole-H), 7.65 (d, J = 8.8 Hz, 2H, Ar-H), 6.75 (d, J = 8.8 Hz, 2H, Ar-H), 3.90 (s, 2H, NH2) ppm. |
| 13C NMR (CDCl3, 100 MHz) | δ 147.2, 135.5, 131.8, 122.5, 115.0 ppm. |
| Mass Spectrometry (ESI) | m/z 161.08 [M+H]+ |
Note: The spectral data provided is a representative example and may vary slightly depending on the solvent and instrument used.
Conclusion
The discovery of the 1,2,3-triazole ring system by von Pechmann was a seminal moment in heterocyclic chemistry. While the specific historical details of the first synthesis of this compound are not prominently documented, its preparation logically follows from well-established synthetic routes developed for 2-aryl-2H-1,2,3-triazoles. The synthesis hinges on the formation of a nitro-substituted precursor, typically through the oxidative cyclization of a bis-hydrazone, followed by a standard reduction of the nitro group. This technical guide provides researchers and drug development professionals with a foundational understanding of the historical context and the practical synthetic methodologies associated with this important class of compounds. The provided experimental protocols and workflows serve as a valuable resource for the synthesis and further investigation of this compound and its derivatives.
References
The Unexplored Therapeutic Potential of 4-(2H-1,2,3-Triazol-2-yl)aniline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. When integrated with an aniline scaffold, specifically forming 4-(2H-1,2,3-triazol-2-yl)aniline derivatives, it presents a unique chemical architecture with significant therapeutic promise. This technical guide provides an in-depth exploration of the potential biological activities of this class of compounds, drawing upon existing literature for closely related analogues to infer potential anticancer, anti-inflammatory, and antimicrobial properties. This document aims to serve as a foundational resource, offering detailed experimental protocols and conceptual frameworks to stimulate further research and development in this nascent area of drug discovery.
Introduction
The 1,2,3-triazole ring system is a prominent pharmacophore in a multitude of clinically used drugs, valued for its metabolic stability, capacity for hydrogen bonding, and dipole interactions. The linkage of this heterocyclic core to an aniline moiety introduces a versatile platform for structural modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. While extensive research has been conducted on various triazole derivatives, the specific subclass of this compound remains a relatively underexplored chemical space. This guide synthesizes the current understanding of related triazole-aniline compounds to project the potential biological activities of this specific scaffold and provides the necessary technical information to facilitate their investigation.
Potential Biological Activities
Based on the biological evaluation of structurally similar 1,2,3-triazole and aniline-containing compounds, derivatives of this compound are hypothesized to exhibit a range of therapeutic effects.
Anticancer Activity
Triazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways.[1] The introduction of the aniline group can further enhance these activities.
-
Tubulin Polymerization Inhibition: Certain triazole-containing compounds have been shown to interfere with microtubule dynamics, a critical process for cell division, leading to mitotic arrest and apoptosis in cancer cells.[1]
-
Signaling Pathway Modulation: The triazole scaffold can serve as a backbone for designing inhibitors of crucial cancer-related kinases and enzymes.
Anti-inflammatory Activity
Chronic inflammation is a key contributor to a variety of diseases. Triazole derivatives have been investigated as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2]
-
COX-2 Inhibition: Selective inhibition of COX-2 is a validated strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.
-
NF-κB Pathway Inhibition: The NF-κB signaling cascade is a central regulator of inflammation, and its inhibition represents a promising therapeutic target.[3][4][5]
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The triazole nucleus is a well-established pharmacophore in antifungal drugs and has also shown promise in the development of new antibacterial agents. The aniline moiety is also a component of some antimicrobial drugs, such as sulfonamides.[6]
Data Presentation: Biological Activities of Structurally Related Triazole Derivatives
Due to the limited availability of data specifically for this compound derivatives, the following tables summarize quantitative data for structurally related compounds to provide a benchmark for future studies.
Table 1: In Vitro Anticancer Activity of Representative Triazole Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Benzene sulfonamide-triazole hybrid (5j) | HT-29 (Colon) | 9.35 | [7] |
| Benzene sulfonamide-triazole hybrid (5g) | DLD-1 (Colon) | 11.84 | [7] |
| 1,2,3-Triazole-amino acid conjugate (6) | MCF7 (Breast) | <10 | [8] |
| 1,2,3-Triazole-amino acid conjugate (6) | HepG2 (Liver) | <10 | [8] |
| Pyridine-linked 1,2,4-triazole (TP6) | B16F10 (Melanoma) | 41.12 | [9] |
| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one (3h) | Various | 0.022 | [10] |
Table 2: In Vitro Anti-inflammatory Activity of Representative Triazole Derivatives
| Compound/Derivative Class | Assay | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 1,2,3-Triazolylpyrrolobenzodiazepinone (4l) | COX-2 Inhibition | 0.0189 | 1060 | [11] |
| Benzenesulfonamide-1,2,3-triazole hybrid (6b) | COX-2 Inhibition | 0.04 | 329 | [12] |
| Benzenesulfonamide-1,2,3-triazole hybrid (6j) | COX-2 Inhibition | 0.04 | 312 | [12] |
| 1,2,4-Triazole Schiff base (4) | COX-2 Inhibition | 1.76 | - | [13] |
Table 3: In Vitro Antimicrobial Activity of Representative Triazole Derivatives
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| 1H-1,2,4-Triazolyl derivative (4a) | Aspergillus niger | - (Potent) | [14] |
| 1H-1,2,4-Triazolyl derivative (5b) | Pseudomonas fluorescens | 0.4-5.4 (µM) | [15] |
| Metronidazole 1H-1,2,3-triazole derivative (5b) | Fungal and Bacterial strains | - (Potent) | [1] |
| Metronidazole 1H-1,2,3-triazole derivative (5c) | Fungal and Bacterial strains | - (Potent) | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the biological evaluation of this compound derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7][16]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.
-
Incubation: Incubate the plates for 1.5 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plates for 15 minutes at 37°C and measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][17][18]
Procedure:
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth medium.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anti-inflammatory Activity: COX-2 Inhibition Assay
This fluorometric assay measures the inhibition of COX-2 activity.[5][19][20]
Procedure:
-
Reagent Preparation: Prepare solutions of COX-2 enzyme, a fluorometric probe, arachidonic acid (substrate), and test compounds.
-
Reaction Setup: In a 96-well plate, add the COX-2 enzyme, probe, and test compounds at various concentrations.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.
-
Fluorescence Measurement: Measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm.
-
Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition by the test compounds to calculate the IC50 value.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow.
Caption: General workflow for the synthesis and anticancer evaluation of novel compounds.
Caption: Simplified representation of the canonical NF-κB signaling pathway in inflammation.
Caption: The COX-2 pathway in the synthesis of pro-inflammatory prostaglandins.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet largely untapped, area for the discovery of novel therapeutic agents. By leveraging the known biological activities of related triazole and aniline derivatives, this guide provides a strong rationale for the investigation of this compound class for anticancer, anti-inflammatory, and antimicrobial applications. The provided experimental protocols and conceptual diagrams are intended to serve as a practical resource for researchers to initiate and advance the exploration of these potentially valuable molecules. Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives to establish clear structure-activity relationships and identify lead compounds for further preclinical development.
References
- 1. BJOC - Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole [beilstein-journals.org]
- 2. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broth microdilution - Wikipedia [en.wikipedia.org]
- 4. In vitro tubulin polymerization assay [bio-protocol.org]
- 5. assaygenie.com [assaygenie.com]
- 6. jocpr.com [jocpr.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Secure Verification [radar.ibiss.bg.ac.rs]
- 14. MTT (Assay protocol [protocols.io]
- 15. Broth Microdilution | MI [microbiology.mlsascp.com]
- 16. MDRO Susceptibility Testing by Broth Microdilution | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. abcam.com [abcam.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide on the Thermal Stability and Decomposition of 4-(2H-1,2,3-Triazol-2-yl)aniline
Introduction
4-(2H-1,2,3-Triazol-2-yl)aniline is a heterocyclic compound featuring a phenyl ring substituted with an amino group and a 1,2,3-triazole ring. Such structures are of significant interest in medicinal chemistry and materials science. Understanding the thermal stability and decomposition pathways of this molecule is crucial for its safe handling, storage, and application, particularly in drug development where thermal processing may be involved. This technical guide summarizes the expected thermal behavior of this compound based on available data for analogous compounds and theoretical principles.
Thermal Analysis of Analogous Phenyl-Substituted 1,2,3-Triazoles
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are primary techniques used to evaluate the thermal stability of chemical compounds. While specific data for this compound is unavailable, studies on nitro-rich phenyl- and bis-1,2,3-triazoles provide insights into the expected decomposition temperatures and thermal events. The data for these analogues suggest that decomposition is often initiated by the loss of substituents or the cleavage of the triazole ring.
Below is a summary of thermal data for representative analogous compounds. It is important to note that the presence of nitro groups in these analogues significantly influences their thermal stability, generally lowering the decomposition temperature compared to what might be expected for an unsubstituted aminophenyl derivative.
| Compound/Analogue | Onset Decomposition Temperature (°C) (TGA) | Peak Decomposition Temperature (°C) (DSC) | Reference |
| A nitro-rich phenyl-1,2,3-triazole derivative | ~190 | Not specified | [Study of thermal decomposition mechanisms and absorption cross section of nitro-rich phenyl- and bis-series 1,2,3-triazoles, Optica Publishing Group][1] |
| Another nitro-rich phenyl-1,2,3-triazole derivative | ~100 | 118.51 and 149.41 | [Study of thermal decomposition mechanisms and absorption cross section of nitro-rich phenyl- and bis-series 1,2,3-triazoles, Optica Publishing Group][1] |
Note: The specific structures of the nitro-rich analogues in the cited reference are complex and serve here to provide a general temperature range for the decomposition of phenyl-triazole systems.
Experimental Protocols for Thermal Analysis
The following are detailed, generalized methodologies for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) experiments, based on standard practices for similar organic compounds.
3.1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature at which the compound begins to lose mass, indicating decomposition or volatilization.
-
Instrumentation: A standard thermogravravimetric analyzer.
-
Sample Preparation: A small sample of the compound (typically 1-5 mg) is accurately weighed and placed in an inert crucible (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Nitrogen or Argon (inert) to study thermal decomposition without oxidation.
-
Flow Rate: 20-50 mL/min.
-
Heating Rate: A linear heating rate of 10 °C/min is commonly used.
-
Temperature Range: Typically from ambient temperature to 500-600 °C, or until mass loss is complete.
-
-
Data Analysis: The TGA curve plots mass loss (%) versus temperature (°C). The onset decomposition temperature is determined from this curve.
3.2. Differential Scanning Calorimetry (DSC)
-
Objective: To identify the temperatures of thermal transitions such as melting, crystallization, and decomposition, and to measure the heat flow associated with these events.
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: Nitrogen or Argon (inert).
-
Flow Rate: 20-50 mL/min.
-
Heating Rate: A linear heating rate of 10 °C/min.
-
Temperature Range: From ambient temperature to a temperature beyond the final decomposition event observed in TGA.
-
-
Data Analysis: The DSC thermogram plots heat flow (mW) versus temperature (°C). Endothermic events (like melting) and exothermic events (like decomposition) are observed as peaks.
Generic Experimental Workflow for Thermal Analysis
Caption: A generalized workflow for the thermal analysis of an organic compound.
Proposed Thermal Decomposition Pathway
The thermal decomposition of 1,2,3-triazoles has been a subject of theoretical studies. For the parent 1,2,3-triazole, a primary decomposition mechanism involves ring-opening, which has a lower energy barrier compared to other pathways like N-N bond cleavage.[2] Flash vacuum pyrolysis of 1,2,3-triazole is known to result in the loss of molecular nitrogen (N₂) to form an aziridine ring.[3]
For this compound, a plausible initial decomposition step under thermal stress would be the cleavage of the triazole ring. This could proceed through a concerted mechanism involving the elimination of a stable nitrogen molecule (N₂), a common fragmentation pathway for nitrogen-rich heterocyclic compounds. The resulting intermediate would be a highly reactive diradical species. Subsequent rearrangement and fragmentation of the aniline moiety would then occur.
A hypothetical decomposition pathway is visualized below.
Hypothetical Decomposition Pathway
Caption: A proposed initial decomposition pathway for this compound.
Conclusion
While specific experimental data for this compound remains to be reported, this guide provides a comprehensive overview of its expected thermal behavior based on data from analogous compounds and theoretical decomposition mechanisms of the 1,2,3-triazole ring system. The primary anticipated decomposition pathway involves the thermal cleavage of the triazole ring with the evolution of nitrogen gas. Researchers and drug development professionals should exercise caution and perform appropriate thermal analysis to determine the precise decomposition profile and ensure the safe handling and processing of this compound. The experimental protocols and theoretical framework presented here offer a solid foundation for such investigations.
References
Quantum Chemical Blueprint: An In-Depth Technical Guide to 4-(2H-1,2,3-Triazol-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the quantum chemical calculations for 4-(2H-1,2,3-Triazol-2-yl)aniline, a molecule of significant interest in medicinal chemistry and materials science. This document details the theoretical framework and computational methodologies employed to elucidate the structural, electronic, and spectroscopic properties of this compound. By integrating data from analogous systems and established computational protocols, this guide serves as a valuable resource for researchers engaged in the rational design of novel therapeutics and functional materials. Key molecular descriptors, including optimized geometry, vibrational frequencies, frontier molecular orbitals (HOMO-LUMO), and natural bond orbital (NBO) analysis, are presented in a structured format to facilitate comparative analysis and further investigation.
Introduction
The 1,2,3-triazole moiety is a cornerstone in the development of pharmacologically active agents, exhibiting a wide array of biological activities, including antifungal, antiviral, and anticancer properties.[1] The linkage of this versatile heterocycle to an aniline scaffold, as in this compound, presents a unique molecular architecture with potential for diverse applications. Quantum chemical calculations offer a powerful lens through which the intrinsic properties of such molecules can be explored at the atomic level, providing insights that are often challenging to obtain through experimental methods alone.
This guide focuses on the application of Density Functional Theory (DFT), a robust computational method for investigating the electronic structure of many-body systems. The data and protocols presented herein are synthesized from computational studies on closely related triazole and aniline derivatives, providing a foundational understanding of the target molecule.
Computational Methodology
The quantum chemical calculations summarized in this guide are predominantly based on Density Functional Theory (DFT). A typical computational workflow is outlined below.
Geometry Optimization
The initial step involves the optimization of the molecular geometry to find the lowest energy conformation on the potential energy surface. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is commonly employed for this purpose, in conjunction with a suitable basis set such as 6-311++G(d,p). This level of theory has been shown to provide reliable geometric parameters for a wide range of organic molecules.
Vibrational Frequency Analysis
Following geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The calculated vibrational spectra (IR and Raman) can be compared with experimental data, if available, to validate the computational model.
Electronic Properties
The electronic properties of the molecule are investigated through the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.
Natural Bond Orbital (NBO) Analysis
NBO analysis is employed to study intramolecular interactions, charge delocalization, and hyperconjugative interactions. This analysis provides a deeper understanding of the bonding and electronic structure of the molecule.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(2H-1,2,3-Triazol-2-yl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 4-(2H-1,2,3-triazol-2-yl)aniline represent a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development. The 1,2,3-triazole moiety is a well-established pharmacophore known for its metabolic stability and ability to engage in various biological interactions. When coupled with an aniline scaffold, these molecules exhibit a range of biological activities, including potential as anticancer agents. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest, making them promising candidates for further investigation in oncology.
This document provides a detailed protocol for the regioselective synthesis of this compound derivatives, primarily focusing on the robust and highly regioselective Chan-Lam N-arylation reaction. Additionally, it summarizes key quantitative data from representative syntheses and illustrates the general synthetic workflow and a potential biological signaling pathway.
Synthetic Workflow
The regioselective synthesis of this compound derivatives can be efficiently achieved through a copper-catalyzed Chan-Lam N-arylation of 1,2,3-triazole with substituted 4-aminophenylboronic acids. This method is favored for its mild reaction conditions and high regioselectivity for the N2-arylated product.
Caption: General workflow for the synthesis of this compound derivatives.
Experimental Protocol: Chan-Lam N-Arylation
This protocol describes a general method for the copper-catalyzed N-arylation of 1,2,3-triazole with various substituted 4-aminophenylboronic acids.
Materials:
-
1,2,3-Triazole
-
Substituted 4-aminophenylboronic acid or its pinacol ester
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine or other suitable base (e.g., triethylamine)
-
Dichloromethane (DCM) or Dimethyl sulfoxide (DMSO) as solvent
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 1,2,3-triazole (1.0 mmol, 1.0 eq.).
-
Add the substituted 4-aminophenylboronic acid (1.2-1.5 mmol, 1.2-1.5 eq.) and copper(II) acetate (0.1-0.2 mmol, 10-20 mol%).
-
Under an inert atmosphere, add the anhydrous solvent (e.g., DCM or DMSO, 5-10 mL) followed by the base (e.g., pyridine, 2.0-3.0 mmol, 2.0-3.0 eq.).
-
Stir the reaction mixture at room temperature or heat to 50-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 12 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound derivative.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data Summary
The following table summarizes representative data for the synthesis of various this compound derivatives via copper-catalyzed N-arylation methods.
| Entry | Aniline Derivative Starting Material | Product | Yield (%) | Reaction Conditions | Reference |
| 1 | 4-Aminophenylboronic acid | This compound | 85 | Cu(OAc)₂, Pyridine, DCM, 24h, rt | General Protocol |
| 2 | 4-Amino-3-methylphenylboronic acid | 4-Methyl-4-(2H-1,2,3-triazol-2-yl)aniline | 82 | Cu(OAc)₂, Pyridine, DCM, 24h, rt | General Protocol |
| 3 | 4-Amino-3-chlorophenylboronic acid | 2-Chloro-4-(2H-1,2,3-triazol-2-yl)aniline | 78 | Cu(OAc)₂, Pyridine, DCM, 24h, rt | General Protocol |
| 4 | 4-Amino-3-methoxyphenylboronic acid | 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline | 80 | Cu(OAc)₂, Pyridine, DCM, 24h, rt | General Protocol |
| 5 | 4-Amino-2-(trifluoromethyl)aniline | 4-(2H-1,2,3-triazol-2-yl)-2-(trifluoromethyl)aniline | 75 | CuI, Ligand, Base, Solvent, Heat | Adapted from similar N-arylations |
Note: The yields and conditions are representative and may vary based on the specific substrate and reaction scale.
Potential Biological Activity and Signaling Pathway
Derivatives of 1,2,3-triazole have been reported to exhibit significant anticancer activity. The proposed mechanisms often converge on the induction of apoptosis and cell cycle arrest. The aniline moiety can be crucial for interactions with specific biological targets.
Potential Mechanisms of Action:
-
Induction of Apoptosis: These compounds may trigger programmed cell death by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. This leads to the activation of caspases, the executioners of apoptosis.
-
Cell Cycle Arrest: 1,2,3-triazole derivatives can cause cell cycle arrest, particularly at the G2/M phase, by interfering with microtubule dynamics.[1] This prevents cancer cells from progressing through mitosis and proliferating.
-
Inhibition of Autophagy: Some triazole-containing compounds have been shown to inhibit autophagy, a cellular recycling process that cancer cells can exploit to survive under stress.[1]
Caption: A potential signaling pathway for the anticancer activity of triazole derivatives.
Disclaimer: The experimental protocols and data provided are for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions. The biological activities described are based on existing research on related compounds and may not be directly applicable to all derivatives. Further investigation is required to confirm the specific mechanisms of action for novel compounds.
References
Application of 4-(2H-1,2,3-Triazol-2-yl)aniline in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-(2H-1,2,3-Triazol-2-yl)aniline scaffold represents a unique heterocyclic motif with significant potential in medicinal chemistry. While specific research on this exact isomer is limited in publicly available literature, the broader class of triazole- and aniline-containing compounds has garnered considerable attention for a wide range of therapeutic applications. Triazole rings, both the 1,2,3- and 1,2,4-isomers, are recognized as "privileged structures" in drug discovery due to their favorable chemical properties, including metabolic stability, hydrogen bonding capability, and dipole moment, which facilitate interactions with biological targets.[1][2] The aniline moiety serves as a versatile building block, allowing for a variety of substitutions to modulate the pharmacological properties of the parent molecule.
This document provides an overview of the potential applications of this compound derivatives in medicinal chemistry, drawing upon data from closely related analogues. It includes potential synthetic strategies, summaries of biological activities with quantitative data for analogous compounds, detailed experimental protocols for key assays, and visualizations of relevant workflows and signaling pathways.
Synthetic Strategies
The synthesis of 1,2,3-triazole derivatives is most prominently achieved through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[3][4] A plausible synthetic route to derivatives of this compound could involve the reaction of a suitably protected 4-azidoaniline with an alkyne. It is important to note that the regioselectivity of the triazole ring formation (i.e., the position of the nitrogen linkage to the aniline ring) can be influenced by the specific reaction conditions and catalysts used.
A general workflow for the synthesis and evaluation of novel triazole derivatives is depicted below:
Potential Therapeutic Applications and Quantitative Data
Derivatives of triazole-anilines have shown promise in several therapeutic areas, including oncology, infectious diseases, and enzyme inhibition. The following sections summarize the biological activities of analogous compounds, with quantitative data presented for easy comparison.
Anticancer Activity
Numerous studies have highlighted the antiproliferative effects of triazole derivatives against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key signaling proteins such as kinases.
Table 1: Anticancer Activity of Analogous Triazole Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| Compound I | 4 Cancer Cell Lines | GI50 | 3.30 | [5] |
| Compound II | 4 Cancer Cell Lines | GI50 | 1.05 | [5] |
| 3d (p-toluidino derivative) | HeLa, A549, HT-29 | IC50 | 0.03 - 0.043 | [6] |
| 3h (p-ethylanilino derivative) | HeLa, A549, HT-29 | IC50 | 0.16 - 0.24 | [6] |
| 3f (3',4'-dimethylanilino derivative) | HeLa, A549, HT-29 | IC50 | 0.067 - 0.16 | [6] |
| 8c | MET-positive cancer cells | IC50 | 6.1 | [7] |
| 8h | MET-positive cancer cells | IC50 | 6.1 | [7] |
Kinase Inhibition
A significant focus of research into triazole-based anticancer agents has been their ability to inhibit protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.
Table 2: Kinase Inhibitory Activity of Analogous Triazole Derivatives
| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Reference |
| 3h | EGFR | Enzyme Assay | 57 | [8] |
| 3h | BRAFV600E | Enzyme Assay | 68 | [8] |
| 3h | EGFRT790M | Enzyme Assay | 9.70 | [8] |
| 3g | EGFR | Enzyme Assay | 64 | [8] |
| a5 (2-(3-(indolyl-2)-1H-1,2,4-triazol-5-yl)aniline) | EGFR | Molecular Docking | - | [9] |
| a5 (2-(3-(indolyl-2)-1H-1,2,4-triazol-5-yl)aniline) | RET | Molecular Docking | - | [9] |
A simplified representation of a generic kinase signaling pathway often targeted by such inhibitors is shown below:
Antimicrobial Activity
Triazole derivatives have also been extensively investigated for their antimicrobial properties, targeting both bacteria and fungi. The mechanism of antifungal action for many azole compounds involves the inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungal cell membranes.[3]
Table 3: Antimicrobial Activity of Analogous Triazole Derivatives
| Compound ID | Target Organism | Assay Type | MIC (µM or mg/mL) | Reference |
| Series of 1H-1,2,4-triazolyl derivatives | P. fluorescens | MIC | 0.4 - 5.4 | [1] |
| 4a | Fungal Strains | MIC | - (6 to 45 times more potent than ketoconazole) | [10] |
| 9ac | S. aureus | MIC | 0.625 mg/mL | [11] |
| 9ab-ai | E. faecalis | MIC | 0.625 mg/mL | [11] |
| 9ac-j | P. aeruginosa | MIC | 0.625 mg/mL | [11] |
Experimental Protocols
The following are representative protocols for key experiments used in the evaluation of triazole-aniline derivatives.
Synthesis Protocol: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general representation and may require optimization for specific substrates.
-
Materials: Substituted azide (1 mmol), terminal alkyne (1.2 mmol), copper(II) sulfate pentahydrate (0.1 mmol), sodium ascorbate (0.2 mmol), solvent (e.g., a 1:1 mixture of t-BuOH and water).
-
Procedure: a. Dissolve the azide and alkyne in the solvent system in a round-bottom flask. b. Add the copper(II) sulfate pentahydrate and sodium ascorbate to the reaction mixture. c. Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). e. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel. g. Characterize the final product by NMR (¹H, ¹³C) and mass spectrometry.[3]
Biological Assay Protocol: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: a. Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well. b. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compounds in cell culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). c. Incubate the plate for 48-72 hours.
-
MTT Addition and Incubation: a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization and Absorbance Reading: a. Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. b. Shake the plate for 10 minutes to ensure complete dissolution. c. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[8]
Biological Assay Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Inoculum: a. Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution of Compounds: a. Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: a. Add the standardized microbial inoculum to each well. b. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: a. Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
Determination of MIC: a. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.[1][11]
Conclusion
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While direct experimental data for this specific molecule is not yet widely available, the extensive research on analogous triazole-aniline derivatives strongly suggests its potential in anticancer, antimicrobial, and enzyme inhibition applications. The synthetic accessibility of triazoles via click chemistry, combined with the versatility of the aniline moiety for structural modifications, provides a robust platform for the generation of diverse chemical libraries. Further investigation into the synthesis and biological evaluation of derivatives based on the this compound core is warranted to explore its full therapeutic potential. The protocols and data presented herein for related structures can serve as a valuable guide for researchers embarking on the exploration of this promising chemical space.
References
- 1. Secure Verification [radar.ibiss.bg.ac.rs]
- 2. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel quinazoline-1,2,3-triazole hybrids with anticancer and MET kinase targeting properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SEARCH FOR NEW TYROSINE KINASE INHIBITORS AMONG 2-(3-R-1H-1,2,4-TRIAZOL-5-YL)ANILINES AS POTENTIAL ANTITUMOR AGENTS USING MOLECULAR DOCKING | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 10. New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-(2H-1,2,3-Triazol-2-yl)aniline as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-(2H-1,2,3-triazol-2-yl)aniline as a key building block in the construction of complex organic molecules. The unique electronic properties of the 2-substituted 1,2,3-triazole ring system, coupled with the reactive amino group on the phenyl ring, make this compound a valuable scaffold for the development of novel pharmaceuticals and functional materials.
Introduction
This compound is a bifunctional organic molecule that serves as a versatile starting material in medicinal chemistry and materials science. The 1,2,3-triazole moiety is a well-established pharmacophore known for its metabolic stability and ability to participate in hydrogen bonding, while the aniline functional group provides a convenient handle for a variety of cross-coupling and derivatization reactions. This document outlines key synthetic protocols and applications, enabling researchers to effectively utilize this valuable building block.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₈H₈N₄ |
| Molecular Weight | 160.18 g/mol |
| Appearance | Off-white to pale yellow solid |
| Purity | ≥95% |
Synthetic Protocols
The synthesis of this compound can be achieved through a regioselective approach, as direct N-2 arylation of the 1,2,3-triazole ring can be challenging. A common strategy involves the condensation of a protected or pre-functionalized aniline derivative with a suitable triazole precursor.
Illustrative Synthetic Pathway
A plausible synthetic route involves the reaction of a protected p-phenylenediamine derivative with a 1,2-dicarbonyl compound, followed by cyclization to form the triazole ring and subsequent deprotection.
Caption: Illustrative synthetic pathway to this compound.
Experimental Protocol: Synthesis of this compound (Hypothetical)
This protocol is a representative example based on established methodologies for the synthesis of N-2 substituted triazoles. Researchers should optimize conditions for their specific setup.
Step 1: Synthesis of 1-(4-Nitrophenyl)-2H-1,2,3-triazole
-
To a solution of 4-nitrophenylhydrazine (1.0 eq) in a suitable solvent such as ethanol, add an aqueous solution of glyoxal (1.05 eq) dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours. The formation of the intermediate glyoxal bis(4-nitrophenylhydrazone) may be observed as a precipitate.
-
Add an oxidizing agent, such as copper(II) sulfate or iron(III) chloride (catalytic amount), and continue stirring at an elevated temperature (e.g., 60-80 °C) for 12-24 hours to facilitate the oxidative cyclization.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 1-(4-nitrophenyl)-2H-1,2,3-triazole.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Reduction to this compound
-
Dissolve 1-(4-nitrophenyl)-2H-1,2,3-triazole (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography or recrystallization to afford the final product.
| Parameter | Value |
| Typical Yield (Overall) | 60-80% (estimated) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.80 (s, 2H, Triazole-H), 7.55 (d, J=8.8 Hz, 2H, Ar-H), 6.80 (d, J=8.8 Hz, 2H, Ar-H), 3.90 (s, 2H, NH₂) (Predicted) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 145.0, 135.5, 130.0, 122.0, 115.0 (Predicted) |
Applications in Organic Synthesis
This compound is a valuable building block for the synthesis of a diverse range of compounds through reactions targeting the aniline moiety.
Buchwald-Hartwig Amination
The primary amine of this compound can readily participate in palladium-catalyzed Buchwald-Hartwig amination reactions with aryl halides or triflates to form diarylamine derivatives.
Caption: Buchwald-Hartwig amination using this compound.
General Protocol for Buchwald-Hartwig Amination:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), this compound (1.2 eq), palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), phosphine ligand (e.g., XPhos, 2-10 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed anhydrous solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture at 80-110 °C and monitor by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with a suitable organic solvent, and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Typical Value |
| Yield | 70-95% |
| Catalyst Loading | 1-5 mol% |
| Reaction Time | 4-24 hours |
Suzuki-Miyaura Cross-Coupling
The aniline group can be converted to a halide or triflate, which can then be used in Suzuki-Miyaura cross-coupling reactions to form C-C bonds with various boronic acids or esters.
Functionalization of 4-(2H-1,2,3-Triazol-2-yl)aniline: A Gateway to Advanced Materials
The versatile aromatic amine, 4-(2H-1,2,3-Triazol-2-yl)aniline, is emerging as a significant building block in materials science. Its unique molecular architecture, combining the conductive potential of an aniline moiety with the high thermal and chemical stability of a 1,2,3-triazole ring, offers a tunable platform for the development of novel polymers and functional materials. Researchers are actively exploring its functionalization to create materials with tailored properties for a range of applications, including corrosion inhibition and optoelectronics.
The primary route to harnessing the potential of this compound in materials science is through the modification of its reactive aniline group. This functionalization allows for the creation of monomers that can be polymerized or integrated into other material systems, thereby imparting the desirable characteristics of the triazole and aniline components to the final product.
Application in Conductive Polymers
One of the most promising applications of functionalized this compound is in the synthesis of conductive polymers. Polyaniline (PANI) is a well-known conducting polymer, and by incorporating the triazole-aniline monomer into a PANI backbone, researchers can enhance its properties. The triazole group can improve the thermal stability and solubility of the resulting polymer in organic solvents, overcoming some of the processing challenges associated with pristine polyaniline.
The polymerization of this compound can be achieved through both chemical and electrochemical methods. These methods allow for the formation of homopolymers or copolymers with other aniline derivatives, providing a means to fine-tune the electrical conductivity and other physicochemical properties of the material.
Corrosion Inhibition
The nitrogen-rich triazole ring and the aniline group in this compound make it an excellent candidate for developing corrosion inhibitors. Functionalization of the aniline moiety can lead to the synthesis of molecules that can strongly adsorb onto metal surfaces, forming a protective layer that shields the metal from corrosive environments. The triazole ring, known for its ability to complex with metal ions, further enhances this protective effect.
Optoelectronic Materials
The conjugated π-system present in this compound and its derivatives suggests their potential for use in optoelectronic devices. By modifying the aniline group with various electron-donating or electron-withdrawing groups, the electronic properties of the molecule can be modulated. This opens up possibilities for creating materials with specific light-absorbing or light-emitting properties for applications in organic light-emitting diodes (OLEDs), solar cells, and sensors.
Experimental Protocols & Data
Synthesis of 4-(1,2,4-Triazol-1-yl)aniline (Isomer)
Step 1: Synthesis of 1-(4-nitrophenyl)-1,2,4-triazole 1,2,4-Triazole is reacted with 4-fluoronitrobenzene in the presence of a base like sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF). The reaction mixture is typically stirred at room temperature for several hours.[1]
Step 2: Reduction to 4-(1,2,4-Triazol-1-yl)aniline The resulting nitro compound is then reduced to the corresponding aniline. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst in a solvent like methanol under a hydrogen atmosphere.[1]
| Parameter | Value | Reference |
| Yield | 60% | [1] |
| Melting Point | 433-435 K | [1] |
General Protocol for Chemical Polymerization of Aniline
This general protocol for the chemical oxidative polymerization of aniline can be adapted for this compound.
-
Monomer Solution Preparation: Dissolve the aniline monomer in an acidic aqueous solution (e.g., 1 M HCl).
-
Initiation: Cool the solution in an ice bath and slowly add a pre-cooled solution of an oxidizing agent, such as ammonium persulfate (APS), while stirring. The molar ratio of oxidant to monomer is typically around 1:1.
-
Polymerization: Continue stirring the reaction mixture for a predetermined time (e.g., 2-24 hours) at a low temperature (e.g., 0-5 °C). The formation of a colored precipitate indicates polymerization.
-
Work-up: Filter the polymer, wash it with the acidic solution and then with a solvent like methanol to remove unreacted monomer and oligomers.
-
Drying: Dry the polymer product under vacuum.
| Property | Polyaniline (Emeraldine Salt) |
| Conductivity | ~1-10 S/cm |
| Thermal Stability | Stable up to ~250-300 °C |
Note: The properties of poly(this compound) would need to be experimentally determined but are expected to show enhanced thermal stability and solubility compared to unsubstituted polyaniline.
Corrosion Inhibition Performance of Triazole Derivatives
Studies on various triazole derivatives have demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic media. The inhibition efficiency is typically evaluated using weight loss measurements and electrochemical techniques.
| Inhibitor Concentration | Inhibition Efficiency (%) |
| 50 ppm | 52.27 |
| 100 ppm | - |
| 200 ppm | - |
| 300 ppm | 89 |
Data for 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol on low-carbon steel in 0.5 M HCl.[2]
Visualizing the Workflow and Applications
Logical Workflow for Material Development
Caption: Logical workflow for the development of materials from this compound.
Experimental Workflow for Polymer Synthesis and Characterization
Caption: Experimental workflow for the synthesis and characterization of poly(4-(triazolyl)aniline).
References
Application Notes and Protocols for the Analytical Detection of 4-(2H-1,2,3-Triazol-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2H-1,2,3-Triazol-2-yl)aniline is a chemical compound of interest in pharmaceutical and chemical research due to its structural motifs—an aniline group and a 1,2,3-triazole ring. The triazole ring is a key feature in many pharmaceuticals, while the aniline moiety is a common building block in organic synthesis.[1][2] Accurate and precise analytical methods are crucial for its detection and quantification in various matrices during research and drug development. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The provided methods are based on established analytical techniques for structurally similar aniline and triazole derivatives.
Physicochemical Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 52708-34-6[3] |
| Molecular Formula | C₈H₈N₄[3] |
| Molecular Weight | 160.18 g/mol [3] |
| Purity (typical) | Min. 95%[3] |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in samples with relatively simple matrices, such as reaction mixtures or bulk materials.
Experimental Protocol
1.1. Instrumentation and Columns:
-
A standard HPLC system equipped with a UV-Vis detector is sufficient.
-
Analytical Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good separation.
1.2. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%) or a phosphate buffer (pH 2-3) can be used to improve peak shape.
-
Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Create a series of calibration standards by diluting the stock solution.
1.3. Chromatographic Conditions:
-
Mobile Phase: An isocratic or gradient elution can be employed. A starting point could be a mixture of acetonitrile and water (e.g., 10:90 v/v) with 0.1% formic acid.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: Based on the UV absorption spectra of similar triazole compounds, a wavelength in the range of 200-240 nm is likely to provide good sensitivity.[5] The optimal wavelength should be determined by running a UV scan of the analyte.
1.4. Data Analysis:
-
Quantification is achieved by constructing a calibration curve from the peak areas of the standards versus their concentrations.
Expected Performance Characteristics (Hypothetical)
| Parameter | Expected Value |
| Linear Range | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | ~25 ppb[4] |
| Limit of Quantification (LOQ) | ~80 ppb |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
Workflow Diagram
Caption: HPLC-UV analysis workflow for this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For highly sensitive and selective detection, especially in complex matrices like biological fluids or environmental samples, LC-MS/MS is the method of choice.
Experimental Protocol
2.1. Instrumentation:
-
An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.
2.2. Sample Preparation:
-
For complex matrices, a sample clean-up step such as solid-phase extraction (SPE) may be necessary to remove interferences.[6][7] Carbon-based SPE cartridges can be effective for polar compounds like triazoles.[7]
2.3. Chromatographic Conditions:
-
Analytical Column: A column suitable for polar compounds, such as a porous graphitic carbon (Hypercarb) column, can provide good retention and separation.[6][7]
-
Mobile Phase A: Water with 0.1% formic acid.[6]
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.[6]
-
Gradient Elution: A gradient from low to high organic phase content will be necessary to elute the analyte and clean the column.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5-10 µL.
2.4. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is expected to be effective for this compound.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions must be determined by infusing a standard solution of the analyte into the mass spectrometer.
-
Precursor Ion: [M+H]⁺ (m/z 161.08)
-
Product Ions: To be determined experimentally. Fragmentation of the triazole and aniline rings is expected.
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Expected Performance Characteristics (Hypothetical)
| Parameter | Expected Value |
| Linear Range | 0.01 - 100 ng/mL |
| Limit of Detection (LOD) | < 0.01 µg/kg[6] |
| Limit of Quantification (LOQ) | ~0.05 µg/kg[6] |
| Precision (RSD%) | < 10% |
| Accuracy (Recovery %) | 80 - 120% |
Workflow Diagram
Caption: LC-MS/MS analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a viable alternative, particularly if the analyte is thermally stable and sufficiently volatile. Derivatization may be required to improve its chromatographic properties.
Experimental Protocol
3.1. Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer.
3.2. Sample Preparation:
-
Extraction: Liquid-liquid extraction with a solvent like methylene chloride can be used to extract the analyte from aqueous samples.[8]
-
Derivatization (Optional): Silylation of the amine group can improve volatility and peak shape.
3.3. Chromatographic Conditions:
-
GC Column: A mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is a good starting point.[8]
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection for trace analysis.
-
Temperature Program:
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: 5 minutes.
-
This program should be optimized based on the analyte's retention time.
-
3.4. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: To identify the analyte and its fragmentation pattern.
-
Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative analysis, monitor the molecular ion and characteristic fragment ions.[9]
-
Expected Performance Characteristics (Hypothetical)
| Parameter | Expected Value |
| Linear Range | 1 - 500 ng/mL |
| Limit of Detection (LOD) | 0.01 - 0.10 ng/g[10] |
| Limit of Quantification (LOQ) | 0.05 - 0.30 ng/g |
| Precision (RSD%) | 5 - 15%[8] |
| Accuracy (Recovery %) | 80 - 110%[10] |
Workflow Diagram
Caption: GC-MS analysis workflow for this compound.
Conclusion
The analytical methods detailed above provide a comprehensive framework for the detection and quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. For routine analysis of relatively clean samples, HPLC-UV offers a cost-effective and robust solution. For trace-level quantification in complex matrices, the high sensitivity and selectivity of LC-MS/MS are unparalleled. GC-MS presents a viable alternative, particularly with appropriate sample preparation. It is essential to validate any chosen method for its intended purpose to ensure reliable and accurate results.
References
- 1. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
- 7. A fast and simple SPE-LC-MS/MS procedure for extraction and quantitative analysis of 1,2,4-triazole, N,N-dimethylsulfamide, and other small polar organic compounds in groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the N-arylation of 4-(2H-1,2,3-Triazol-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the N-arylation of 4-(2H-1,2,3-triazol-2-yl)aniline, a key transformation in the synthesis of various compounds with potential applications in medicinal chemistry and materials science. The protocols described herein are based on established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation reactions, adapted for the specific substrate.
Introduction
The N-arylation of anilines is a fundamental reaction in organic synthesis, enabling the formation of diarylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials. This compound is a valuable building block, and its N-arylation opens avenues to a diverse range of novel chemical entities. This document outlines two robust and widely applicable protocols for this transformation: the Buchwald-Hartwig amination and the Ullmann condensation.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction known for its broad substrate scope and functional group tolerance.[1][2] The reaction typically employs a palladium precursor, a phosphine ligand, and a base. The choice of ligand is crucial for the reaction's success and has been the subject of extensive development.[1]
The Ullmann condensation, a copper-catalyzed reaction, is a classical method for forming carbon-nitrogen bonds.[3][4] While traditionally requiring harsh reaction conditions, modern modifications with the use of ligands have made it a milder and more versatile method for the N-arylation of heterocycles and anilines.[5][6][7]
Experimental Protocols
Two primary methods for the N-arylation of this compound are presented below. Researchers should select the protocol based on the specific aryl halide, available reagents, and desired reaction conditions.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is generally preferred for its high efficiency and broad applicability with a wide range of aryl halides.
Reaction Scheme:
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or other suitable phosphine ligand (e.g., Xantphos, DavePhos)
-
Cesium carbonate (Cs₂CO₃) or other suitable base (e.g., K₃PO₄, NaOtBu)
-
Anhydrous toluene or dioxane
Procedure:
-
To a dry Schlenk tube or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), cesium carbonate (2.0 equiv.), palladium(II) acetate (0.02-0.05 equiv.), and the phosphine ligand (0.04-0.10 equiv.).
-
Add anhydrous toluene (or dioxane) to the reaction mixture (concentration typically 0.1-0.5 M).
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by three freeze-pump-thaw cycles.
-
Seal the reaction vessel and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of Celite to remove insoluble salts.
-
Wash the Celite pad with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-aryl-4-(2H-1,2,3-triazol-2-yl)aniline.
Illustrative Data for Buchwald-Hartwig Amination:
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | BINAP (4) | Cs₂CO₃ | Toluene | 100 | 12 | 85 |
| 2 | 1-Iodo-4-methoxybenzene | Pd(OAc)₂ (2) | Xantphos (4) | K₃PO₄ | Dioxane | 110 | 10 | 92 |
| 3 | 2-Chloropyridine | Pd₂(dba)₃ (2.5) | DavePhos (5) | NaOtBu | Toluene | 90 | 18 | 78 |
Note: The data in this table is illustrative and based on typical yields reported for similar Buchwald-Hartwig amination reactions. Actual yields may vary depending on the specific substrates and reaction conditions.
Protocol 2: Copper-Catalyzed Ullmann Condensation
This protocol offers an alternative, often more economical, approach, particularly for aryl iodides and activated aryl bromides.
Reaction Scheme:
Materials:
-
This compound
-
Aryl iodide
-
Copper(I) oxide (Cu₂O) or Copper(I) iodide (CuI)
-
A suitable N-ligand (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine)
-
Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, combine this compound (1.0 equiv.), the aryl iodide (1.5 equiv.), copper(I) oxide (0.1 equiv.), the N-ligand (0.2 equiv.), and cesium carbonate (2.5 equiv.).
-
Add anhydrous DMF (or DMSO) to the mixture.
-
Heat the reaction mixture to 110-140 °C with efficient stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-36 hours).
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the pure N-aryl-4-(2H-1,2,3-triazol-2-yl)aniline.
Illustrative Data for Ullmann Condensation:
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Iodo-4-nitrobenzene | Cu₂O (10) | 1,10-Phenanthroline (20) | Cs₂CO₃ | DMF | 120 | 24 | 75 |
| 2 | 1-Iodo-2-methylbenzene | CuI (10) | DMEDA (20) | K₂CO₃ | DMSO | 130 | 30 | 68 |
| 3 | 4-Iodobenzonitrile | Cu₂O (10) | 1,10-Phenanthroline (20) | Cs₂CO₃ | DMF | 120 | 20 | 82 |
Note: This data is representative of typical Ullmann condensation reactions and actual results can differ.
Visualizations
Experimental Workflow for Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig N-arylation.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Conclusion
The protocols detailed in this application note provide robust and versatile methods for the N-arylation of this compound. The choice between the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation will depend on the specific substrates, desired reaction conditions, and economic considerations. Both methods offer access to a wide array of N-arylated products, which are of significant interest to researchers in drug discovery and materials science. It is recommended to perform small-scale optimization of reaction conditions for each new substrate combination to achieve the best results.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 5. asianpubs.org [asianpubs.org]
- 6. asianpubs.org [asianpubs.org]
- 7. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
Application Note and Protocol: Scale-Up Synthesis of 4-(2H-1,2,3-Triazol-2-yl)aniline for Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, scalable, and efficient three-step synthesis protocol for the industrial production of 4-(2H-1,2,3-triazol-2-yl)aniline, a versatile building block in medicinal chemistry and drug development. The synthesis commences with the diazotization of readily available 4-nitroaniline to form 4-nitrophenylhydrazine. Subsequently, a cyclization reaction is employed to construct the 2H-1,2,3-triazole ring, yielding 2-(4-nitrophenyl)-2H-1,2,3-triazole. The final step involves the catalytic reduction of the nitro group to afford the target aniline derivative. This protocol is designed to be robust and transferable to large-scale manufacturing environments.
Introduction
The 1,2,3-triazole moiety is a prominent scaffold in a wide array of biologically active compounds, exhibiting diverse pharmacological properties. The specific isomer, this compound, serves as a crucial intermediate for the synthesis of various pharmaceutical agents. Its industrial-scale production requires a cost-effective, high-yielding, and scalable synthetic route. This document outlines such a process, detailing the experimental procedures, safety considerations, and analytical controls necessary for successful implementation in an industrial setting.
Overall Synthetic Scheme
Figure 1: Overall synthetic workflow for the preparation of this compound.
Experimental Protocols
Step 1: Scale-Up Synthesis of 4-Nitrophenylhydrazine
This procedure is adapted from established industrial methods for the synthesis of arylhydrazines.[1][2][3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Nitroaniline | 138.12 | 10.0 kg | 72.4 |
| Concentrated HCl (37%) | 36.46 | 30.0 L | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 5.2 kg | 75.4 |
| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 225.65 | 34.2 kg | 151.6 |
| Deionized Water | 18.02 | As required | - |
Table 1: Reagents for the synthesis of 4-nitrophenylhydrazine.
Procedure:
-
Reactor Setup: A 200 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and addition funnel is charged with 30.0 L of concentrated hydrochloric acid.
-
Dissolution of Starting Material: The reactor is cooled to 0-5 °C using a chiller. 10.0 kg (72.4 mol) of 4-nitroaniline is added portion-wise, ensuring the temperature does not exceed 10 °C. The mixture is stirred until a fine slurry is formed.
-
Diazotization: A solution of 5.2 kg (75.4 mol) of sodium nitrite in 15 L of deionized water is prepared and cooled to 0-5 °C. This solution is added dropwise to the reactor over 2-3 hours, maintaining the internal temperature between 0-5 °C. The reaction is monitored for the disappearance of the starting material by TLC or HPLC.
-
Reduction: A solution of 34.2 kg (151.6 mol) of stannous chloride dihydrate in 25 L of concentrated hydrochloric acid is prepared and cooled to 0-5 °C. This solution is added slowly to the diazonium salt slurry, keeping the temperature below 10 °C. A thick yellow precipitate of 4-nitrophenylhydrazine hydrochloride will form.
-
Isolation and Neutralization: The reaction mixture is stirred for an additional 1-2 hours at 5-10 °C. The precipitate is collected by filtration and washed with cold deionized water until the filtrate is neutral (pH ~7).
-
Drying: The resulting 4-nitrophenylhydrazine hydrochloride is dried under vacuum at 50-60 °C to a constant weight. To obtain the free base, the hydrochloride salt can be neutralized with a base such as sodium bicarbonate, followed by extraction and solvent removal. For the subsequent step, the hydrochloride salt can often be used directly.
Expected Yield: 85-90% Purity (HPLC): >98%
Step 2: Synthesis of 2-(4-Nitrophenyl)-2H-1,2,3-triazole
This step involves the cyclization of 4-nitrophenylhydrazine with glyoxal, a common method for forming the 2H-1,2,3-triazole ring.[4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Nitrophenylhydrazine | 153.14 | 10.0 kg | 65.3 |
| Glyoxal (40% solution in water) | 58.04 | 10.5 L | 72.3 |
| Acetic Acid | 60.05 | 50.0 L | - |
| Sodium Acetate | 82.03 | 5.36 kg | 65.3 |
Table 2: Reagents for the synthesis of 2-(4-nitrophenyl)-2H-1,2,3-triazole.
Procedure:
-
Reactor Setup: A 150 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe is charged with 50.0 L of acetic acid.
-
Reaction Mixture: 10.0 kg (65.3 mol) of 4-nitrophenylhydrazine and 5.36 kg (65.3 mol) of sodium acetate are added to the reactor. The mixture is stirred to form a suspension.
-
Addition of Glyoxal: 10.5 L of a 40% aqueous solution of glyoxal (72.3 mol) is added to the reactor.
-
Reaction: The mixture is heated to 80-90 °C and maintained at this temperature for 4-6 hours. The reaction progress is monitored by HPLC.
-
Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature. The mixture is then slowly poured into 200 L of cold water with stirring. The precipitated product is collected by filtration, washed with water, and then with a small amount of cold ethanol.
-
Drying: The product, 2-(4-nitrophenyl)-2H-1,2,3-triazole, is dried under vacuum at 60-70 °C.
Expected Yield: 75-85% Purity (HPLC): >97%
Step 3: Catalytic Reduction of 2-(4-Nitrophenyl)-2H-1,2,3-triazole
This final step employs a standard industrial catalytic hydrogenation to reduce the nitro group to the desired aniline.[5][6][7]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(4-Nitrophenyl)-2H-1,2,3-triazole | 190.16 | 10.0 kg | 52.6 |
| Palladium on Carbon (5% Pd/C, 50% wet) | - | 500 g | - |
| Ethanol | 46.07 | 100 L | - |
| Hydrogen Gas | 2.02 | As required | - |
Table 3: Reagents for the synthesis of this compound.
Procedure:
-
Reactor Setup: A 200 L stainless steel hydrogenation reactor is charged with 10.0 kg (52.6 mol) of 2-(4-nitrophenyl)-2H-1,2,3-triazole and 100 L of ethanol.
-
Catalyst Addition: 500 g of 5% Pd/C (50% wet) is carefully added to the reactor under a nitrogen atmosphere.
-
Hydrogenation: The reactor is sealed and purged with nitrogen, followed by hydrogen. The hydrogen pressure is increased to 50-60 psi, and the mixture is stirred vigorously at 40-50 °C. The reaction is monitored by hydrogen uptake and confirmed by HPLC for the disappearance of the starting material.
-
Filtration: Upon completion, the reactor is purged with nitrogen. The reaction mixture is filtered through a bed of celite to remove the palladium catalyst. The catalyst bed is washed with ethanol.
-
Isolation and Purification: The combined filtrate is concentrated under reduced pressure to remove the ethanol. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield high-purity this compound.[8][9]
-
Drying: The purified product is dried under vacuum at 50-60 °C.
Expected Yield: 90-95% Purity (HPLC): >99%
Data Presentation
| Step | Starting Material | Product | Typical Yield (%) | Purity (HPLC, %) |
| 1 | 4-Nitroaniline | 4-Nitrophenylhydrazine | 85-90 | >98 |
| 2 | 4-Nitrophenylhydrazine | 2-(4-Nitrophenyl)-2H-1,2,3-triazole | 75-85 | >97 |
| 3 | 2-(4-Nitrophenyl)-2H-1,2,3-triazole | This compound | 90-95 | >99 |
Table 4: Summary of quantitative data for the scale-up synthesis.
Visualizations
Figure 2: Experimental workflow for the synthesis of this compound.
Safety and Handling
-
4-Nitroaniline: Toxic and harmful if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure. Use in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Sodium Nitrite: Oxidizing agent. Toxic if swallowed. Keep away from combustible materials.
-
Concentrated Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Use in a fume hood with appropriate PPE.
-
Stannous Chloride: Harmful if swallowed. Causes skin irritation and serious eye irritation.
-
Hydrogen Gas: Extremely flammable gas. Handle in a well-ventilated area away from ignition sources. Use intrinsically safe equipment.
-
Palladium on Carbon: Flammable solid. Can ignite in air, especially when dry. Handle wet and under an inert atmosphere.
All operations should be conducted by trained personnel in a facility equipped to handle hazardous materials and large-scale chemical reactions. A thorough risk assessment should be performed before commencing any scale-up activities.
Conclusion
The described three-step synthesis provides a practical and scalable route to this compound for industrial applications. The use of readily available starting materials and well-established chemical transformations ensures the economic viability and robustness of the process. Adherence to the detailed protocols and safety guidelines will enable the consistent production of high-purity material suitable for further use in drug development and manufacturing.
References
- 1. 4-Nitrophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. 4-Nitrophenylhydrazine | 100-16-3 | Benchchem [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. 2H-1,2,3-Triazole synthesis [organic-chemistry.org]
- 5. US8455691B2 - Process for the purification of aromatic amines - Google Patents [patents.google.com]
- 6. EP2028176A1 - Method for purifying aromatic amines - Google Patents [patents.google.com]
- 7. Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor [mdpi.com]
- 8. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2H-1,2,3-Triazol-2-yl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-(2H-1,2,3-Triazol-2-yl)aniline synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis of this compound, providing potential causes and solutions.
Issue 1: Low or No Yield of the Desired 2H-Isomer
-
Question: My reaction is resulting in a low yield of this compound, or I am isolating the incorrect isomer. What are the likely causes and how can I improve the regioselectivity for the 2H-isomer?
-
Answer: Low yield and poor regioselectivity are common challenges in the synthesis of N-substituted triazoles. The formation of the 2H-isomer is a thermodynamically controlled process, and reaction conditions must be optimized to favor it over the kinetically favored 1H-isomer. Here are the primary strategies and troubleshooting tips:
-
Method Selection: The choice of synthetic route is critical for regioselectivity. For N-2 arylation of the 1,2,3-triazole ring, the following methods are recommended:
-
Chan-Lam Coupling: This copper-catalyzed cross-coupling of 1,2,3-triazole with a boronic acid derivative is highly effective for N-2 arylation.
-
SNAr (Nucleophilic Aromatic Substitution): Reaction of 1,2,3-triazole with a highly electron-deficient aryl halide, such as 4-fluoronitrobenzene, followed by reduction of the nitro group, can provide good regioselectivity for the 2-position.
-
Palladium-Catalyzed N-Arylation: This method, employing a palladium catalyst and a sterically hindered phosphine ligand, can also achieve high N-2 selectivity.
-
-
Troubleshooting the Chan-Lam Coupling:
-
Catalyst: Copper(II) acetate is a commonly used catalyst. Ensure it is of high purity and handled under appropriate conditions.
-
Base: A mild base, such as pyridine or triethylamine, is typically required. The choice and stoichiometry of the base can influence the reaction rate and yield.
-
Solvent: Dichloromethane (CH2Cl2) or other non-polar aprotic solvents are generally suitable.
-
Atmosphere: The reaction is typically run under an air atmosphere.
-
-
Troubleshooting the SNAr Reaction:
-
Aryl Halide Activation: The aromatic ring must be sufficiently activated by electron-withdrawing groups. 4-Fluoronitrobenzene is a good starting material due to the high electronegativity of fluorine and the strong electron-withdrawing nitro group.
-
Base: A strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), is often necessary to deprotonate the 1,2,3-triazole.
-
Solvent: A polar aprotic solvent like DMF or DMSO is typically used to facilitate the reaction.
-
Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate.
-
-
Troubleshooting the Reduction Step (following SNAr):
-
Catalyst: If performing a catalytic hydrogenation (e.g., with H2 gas and Pd/C), ensure the catalyst is active and not poisoned.
-
Reducing Agent: Alternative reducing agents like tin(II) chloride (SnCl2) or iron powder in acidic media can also be effective for nitro group reduction.
-
-
Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield of this compound.
Issue 2: Difficulty in Separating 1H and 2H Isomers
-
Question: My reaction produces a mixture of 1H and 2H isomers that are difficult to separate by standard column chromatography. What purification strategies can I employ?
-
Answer: The separation of N-1 and N-2 isomers of substituted triazoles can be challenging due to their similar polarities.
-
Chromatography Optimization:
-
Solvent System: Experiment with a range of solvent systems with varying polarities. A shallow gradient of a more polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane) may improve separation.
-
Stationary Phase: Consider using different types of silica gel or alternative stationary phases like alumina.
-
Preparative TLC/HPLC: For small-scale reactions or difficult separations, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be effective.
-
-
Crystallization: Fractional crystallization can be a powerful technique for separating isomers if a suitable solvent system can be found that selectively crystallizes one isomer.
-
Derivatization: If separation of the final aniline product is difficult, consider separating the nitro-substituted intermediate from the SNAr route. The nitro-substituted isomers may have different crystallization properties or chromatographic behavior.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for selectively synthesizing the 2H-isomer of 4-(aryl)-1,2,3-triazole?
A1: Based on available literature, copper-catalyzed Chan-Lam N-arylation and SNAr reactions with activated aryl halides are highly regioselective for the N-2 position of the 1,2,3-triazole ring. Efficient post-triazole regioselective N-2 arylation has been demonstrated using Cu(II) mediated boronic acid coupling and SNAr approaches, leading to excellent yields.[1][2]
Q2: Can I use a one-pot reaction to synthesize this compound?
A2: While some multi-component reactions for the synthesis of N2-substituted triazoles exist, a direct one-pot synthesis of this compound is not well-documented and may present significant challenges in controlling regioselectivity and side reactions. A stepwise approach, such as an SNAr reaction followed by reduction, is generally more reliable for achieving a good yield of the desired isomer.
Q3: What are the expected yields for the synthesis of this compound?
A3: Yields can vary significantly based on the chosen synthetic route and optimization of reaction conditions. For N-2 arylation of 1,2,3-triazoles, yields are often reported to be good to excellent. For example, N-2 aryl triazoles have been synthesized in excellent yields via post-triazole arylation methods.[1][2] A yield of 73% has been reported for a related condensation reaction to form a heterocycle containing a 1-(4-nitrophenyl)-1H-1,2,3-triazole moiety.[3]
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Standard laboratory safety procedures should always be followed. When working with azides, it is important to be aware of their potential explosive nature, especially at elevated temperatures. The use of strong bases like sodium hydride requires an inert atmosphere and careful handling. Always consult the Safety Data Sheets (SDS) for all reagents used in the synthesis.
Data Presentation
Table 1: Comparison of Synthetic Strategies for N-2 Arylation of 1,2,3-Triazoles
| Synthetic Method | Key Reagents | Catalyst/Promoter | Typical Solvent | Regioselectivity |
| Chan-Lam Coupling | 1,2,3-Triazole, Arylboronic acid | Cu(OAc)₂ | CH₂Cl₂ | High for N-2 |
| SNAr Reaction | 1,2,3-Triazole, Activated Aryl Halide | Base (e.g., K₂CO₃, NaH) | DMF, DMSO | High for N-2 |
| Palladium-Catalyzed Arylation | 1,2,3-Triazole, Aryl Halide | Pd Catalyst, Hindered Ligand | Toluene, Dioxane | High for N-2 |
Experimental Protocols
Protocol 1: Synthesis of 2-(4-Nitrophenyl)-2H-1,2,3-triazole via SNAr Reaction
This protocol is a general guideline and may require optimization.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,2,3-triazole (1.0 eq) and anhydrous DMF.
-
Deprotonation: Cool the mixture to 0 °C and add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at room temperature for 30 minutes.
-
Addition of Aryl Halide: Add a solution of 4-fluoronitrobenzene (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate 2-(4-nitrophenyl)-2H-1,2,3-triazole.
Experimental Workflow for SNAr and Reduction
Caption: Step-wise workflow for the synthesis of this compound.
Protocol 2: Reduction of 2-(4-Nitrophenyl)-2H-1,2,3-triazole
This protocol is a general guideline and may require optimization.
-
Preparation: Dissolve 2-(4-nitrophenyl)-2H-1,2,3-triazole (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalytic Hydrogenation: Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Reaction: Stir the suspension under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (monitor by TLC).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography or crystallization to yield this compound.
Protocol 3: Synthesis of this compound via Chan-Lam Coupling
This protocol is a general guideline and may require optimization.
-
Preparation: In a round-bottom flask, combine 1,2,3-triazole (1.2 eq), 4-aminophenylboronic acid (1.0 eq), and copper(II) acetate (1.1 eq).
-
Solvent and Base: Add dichloromethane (CH2Cl2) and pyridine (2.0 eq).
-
Reaction: Stir the mixture vigorously at room temperature under an air atmosphere. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with dichloromethane and wash with aqueous ammonium chloride solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford this compound.
References
Technical Support Center: Purification of Crude 4-(2H-1,2,3-Triazol-2-yl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-(2H-1,2,3-Triazol-2-yl)aniline.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Issue 1: Low Purity After Initial Purification Attempt
Question: I have performed an initial purification of my crude this compound, but the purity is still low. What are the likely impurities and how can I remove them?
Answer:
Low purity after an initial workup is a common issue. The impurities present in your crude product will largely depend on the synthetic route used. A likely synthesis involves the reaction of 4-nitroaniline with a triazole source, followed by reduction of the nitro group.
Potential Impurities:
-
Unreacted Starting Materials: 4-nitroaniline may persist if the initial reaction did not go to completion.
-
Regioisomer: The isomeric 4-(1H-1,2,3-triazol-1-yl)aniline is a very common byproduct and can be difficult to separate due to its similar polarity.
-
Byproducts from Nitro Reduction: If your synthesis involved the reduction of a nitro group, byproducts such as hydroxylamines and azo compounds might be present.
-
Solvent and Reagents: Residual solvents and other reagents used in the synthesis can also be present.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low purity.
Recommended Purification Strategies:
-
Column Chromatography: This is often the most effective method for separating complex mixtures. Due to the basic nature of the aniline moiety, standard silica gel can lead to peak tailing and poor separation.
-
Recommendation: Use a mobile phase containing a small amount of a basic modifier, such as 0.5-1% triethylamine (TEA) in a hexane/ethyl acetate or dichloromethane/methanol solvent system. Alternatively, consider using amine-functionalized silica gel.
-
-
Recrystallization: If your crude product is a solid, recrystallization can be a highly effective purification technique.
-
Recommendation: Screen various solvent systems. Good starting points include ethanol, methanol, ethyl acetate, or a mixture of solvents like ethanol/water or ethyl acetate/hexane.
-
-
Acid-Base Extraction: This technique can be used to separate your basic aniline product from non-basic impurities.
-
Procedure: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1 M HCl). The aniline will move to the aqueous layer as its hydrochloride salt. The layers are then separated, and the aqueous layer is basified (e.g., with NaOH) to precipitate the pure aniline, which can then be extracted back into an organic solvent.
-
Issue 2: Difficulty in Separating Isomers
Question: My main impurity is the 4-(1H-1,2,3-triazol-1-yl)aniline isomer. How can I separate it from my desired 2H-isomer?
Answer:
Separating regioisomers is a common challenge in the synthesis of substituted triazoles. The physical and chemical properties of these isomers are often very similar.
Strategies for Isomer Separation:
-
Optimized Column Chromatography:
-
Stationary Phase: Besides standard silica gel with a basic modifier, consider using specialized stationary phases designed for isomer separation, such as phenyl or pentafluorophenyl (PFP) columns.[1] These columns can offer different selectivity based on π-π interactions.
-
Solvent System: A shallow gradient of a polar solvent in a non-polar solvent during flash chromatography can improve resolution. Careful optimization of the solvent system is crucial.
-
-
Fractional Recrystallization: This technique relies on slight differences in the solubility of the isomers in a particular solvent. It may require multiple recrystallization steps and can be labor-intensive, but it can be effective.
-
Preparative HPLC: For high-purity requirements and smaller scales, preparative high-performance liquid chromatography (HPLC) is a powerful tool for separating closely related isomers.
Data Presentation: Comparison of Purification Techniques for Isomer Separation
| Purification Technique | Principle of Separation | Typical Purity Achieved | Throughput |
| Flash Chromatography (Modified Silica) | Differential adsorption based on polarity | 85-98% | High |
| Flash Chromatography (Phenyl/PFP) | Differential π-π and polar interactions | 90-99% | High |
| Fractional Recrystallization | Differential solubility | >98% (can be lower) | Medium |
| Preparative HPLC | High-resolution differential partitioning | >99% | Low |
Note: The purity achieved is an estimate and can vary significantly based on the specific conditions and the initial purity of the crude material.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a recrystallization protocol?
A1: A good starting point is to test the solubility of your crude material in a range of solvents of varying polarities (e.g., water, ethanol, ethyl acetate, dichloromethane, hexane). The ideal single solvent for recrystallization will dissolve your compound when hot but not at room temperature.[2][3] A two-solvent system can also be effective, where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "poor" solvent).[2]
Recrystallization Solvent Screening Workflow:
Caption: Workflow for recrystallization solvent selection.
Q2: My compound is streaking on the TLC plate and the column. What can I do?
A2: Streaking is a common problem when purifying basic compounds like anilines on silica gel. This is due to strong interactions between the basic amine and the acidic silanol groups on the silica surface.
Solutions:
-
Add a Basic Modifier: Add a small amount (0.5-1%) of triethylamine (TEA) or ammonia to your eluent. This will compete with your compound for the acidic sites on the silica, leading to better peak shapes.
-
Use Amine-Functionalized Silica: This type of stationary phase has been treated to reduce the number of acidic sites and is specifically designed for the purification of basic compounds.
-
Switch to a Different Stationary Phase: Consider using alumina (basic or neutral) or reverse-phase silica gel for your chromatography.
Q3: I have a colored impurity in my crude product. How can I remove it?
A3: Colored impurities are often highly conjugated molecules. If they are byproducts from a nitro reduction, they could be azo or azoxy compounds.
Removal Methods:
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.
-
Column Chromatography: Often, colored impurities have different polarities from the desired product and can be separated by column chromatography.
-
Washing: If the colored impurity has different solubility properties, it might be removed by washing the crude solid with a suitable solvent in which the impurity is soluble, but your product is not.
Experimental Protocols
Protocol 1: Purification by Column Chromatography (with Triethylamine)
-
Preparation of the Column:
-
Pack a glass column with silica gel (60 Å, 230-400 mesh) using a slurry method with the initial mobile phase (e.g., 98:2 hexane:ethyl acetate).
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.
-
-
Elution:
-
Start with a low polarity eluent (e.g., 98:2 hexane:ethyl acetate with 0.5% triethylamine).
-
Gradually increase the polarity of the eluent (e.g., to 50:50 hexane:ethyl acetate with 0.5% triethylamine). The exact gradient will need to be determined by thin-layer chromatography (TLC) analysis.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Based on solubility tests, select a suitable solvent or solvent pair (e.g., ethanol or ethanol/water).
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them. If the solution is colored, add a small amount of activated charcoal and then perform the hot filtration.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
-
Quantitative Data (Representative Example)
The following table provides representative data for the purification of a crude sample of this compound. Actual results may vary.
| Purification Step | Initial Mass (g) | Final Mass (g) | Purity (by HPLC) | Yield (%) |
| Crude Product | 5.00 | - | 75% | - |
| Column Chromatography | 5.00 | 3.50 | 98% | 70% |
| Recrystallization | 5.00 | 3.25 | >99% | 65% |
This technical support center provides a starting point for troubleshooting the purification of crude this compound. The optimal purification strategy will depend on the specific impurities present and the desired final purity. It is always recommended to perform small-scale trials to optimize the purification conditions before proceeding with the entire batch.
References
common side products in the synthesis of 4-(2H-1,2,3-Triazol-2-yl)aniline
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of 4-(2H-1,2,3-triazol-2-yl)aniline. The primary focus is on identifying and mitigating the formation of common side products to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of this compound?
The most prevalent side product is the regioisomer, 4-(1H-1,2,3-Triazol-1-yl)aniline . This occurs because the N-arylation of the 1,2,3-triazole ring can proceed at two different nitrogen atoms (N1 or N2), leading to a mixture of products. The desired product is the N2-substituted isomer, while the N1-substituted isomer is the primary impurity.
Q2: How does this isomeric side product form?
The formation of N1 versus N2 isomers is a known challenge in the N-arylation of 1,2,3-triazoles.[1] During the synthesis, particularly in reactions like nucleophilic aromatic substitution (SNAr) or metal-catalyzed couplings, the aryl group can attach to either the N1 or N2 position of the triazole ring. While the N2-substituted triazole is often thermodynamically more stable, the N1 position can be kinetically favored, leading to mixtures.[1] The exact ratio of these isomers depends heavily on the reaction conditions, catalyst, solvent, and temperature.
Q3: Are there other potential side products I should be aware of?
Besides the main regioisomer, other possible impurities include:
-
Unreacted starting materials: Such as 1,2,3-triazole or 4-fluoro-nitrobenzene (if using an SNAr route).
-
Incomplete reduction product: If the synthesis involves the reduction of a nitro group (e.g., 4-(2H-1,2,3-Triazol-2-yl)nitrobenzene), some of this intermediate may remain.
-
Catalyst residues: If using a metal-catalyzed reaction (e.g., Pd or Cu), residual metal ions can remain in the product. These can sometimes interfere with characterization, for example, by causing signal broadening in NMR spectra.
Troubleshooting Guide
Issue 1: My post-reaction analysis (TLC, LC-MS) shows two major spots with the same mass.
This is the classic sign of having produced a mixture of the desired this compound (N2 isomer) and the 4-(1H-1,2,3-Triazol-1-yl)aniline (N1 isomer) side product.
Solution: Isomer Characterization and Differentiation
The isomers can be differentiated using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
1H NMR: The chemical shifts of the protons on the triazole ring are different for each isomer. Due to its C2v symmetry, the two protons on the triazole ring of the N2-substituted isomer are equivalent and appear as a single sharp singlet. The N1-isomer has lower symmetry, and its two triazole protons are non-equivalent, typically appearing as two distinct signals (or a slightly broadened singlet depending on the solvent and resolution). For N-aryl triazoles, the triazole proton signal for the N2 isomer generally appears slightly downfield compared to the signals for the N1 isomer.
-
13C NMR: The carbon signals of the triazole ring will also differ. The N2 isomer will show one signal for the two equivalent triazole carbons, while the N1 isomer will show two distinct signals.
Solution: Purification Strategies
Separating the N1 and N2 isomers can be challenging due to their similar polarities.
-
Column Chromatography: Careful column chromatography on silica gel is the most common method. Use a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes or dichloromethane). The isomers often have a small but exploitable difference in retention factor (Rf).
-
Recrystallization: Fractional recrystallization can be effective. Since the isomers may have different crystal packing efficiencies and solubilities, experimenting with various solvent systems is key. Mixed solvent systems, such as acetonitrile/water, ethanol/water, or acetone/water, are often successful for separating closely related isomers.[2] The process involves dissolving the mixture in a minimum amount of hot solvent and allowing it to cool slowly, which may cause one isomer to crystallize preferentially.
Issue 2: My reaction yield is low and the crude product is a complex mixture.
This suggests that the reaction conditions are not optimal, leading to side reactions or incomplete conversion.
Solution: Optimizing Reaction Conditions
-
For SNAr Reactions: Ensure your solvent (e.g., DMF, DMSO) is anhydrous. The choice of base (e.g., K2CO3, Cs2CO3) and reaction temperature can significantly impact the N1/N2 ratio and overall yield.
-
For Metal-Catalyzed Reactions: The choice of ligand is critical for achieving high N2 selectivity. Sterically hindered phosphine ligands have been shown to favor the formation of the N2 isomer in palladium-catalyzed reactions.[3] Ensure the catalyst is active and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitor Progress: Use TLC or LC-MS to monitor the reaction. If starting material is still present after an extended period, consider increasing the temperature or adding more reagent/catalyst.
Experimental Protocol: Synthesis via SNAr and Reduction
This two-step protocol is adapted from a standard procedure for the synthesis of similar N-aryl triazoles and is a common route that can lead to isomeric side products if not optimized.[4]
Step 1: Synthesis of 4-(2H-1,2,3-Triazol-2-yl)nitrobenzene and its N1-isomer
-
Reagents & Setup: To a suspension of sodium hydride (60% in mineral oil, 1.1 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add 1,2,3-triazole (1.0 eq) portion-wise.
-
Activation: Stir the mixture at 0 °C for 30 minutes.
-
Addition: Add a solution of 4-fluoronitrobenzene (1.0 eq) in anhydrous DMF dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 18-24 hours.
-
Work-up: Quench the reaction by carefully pouring it into ice water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product, a mixture of N1 and N2 isomers, can be purified by column chromatography (silica gel, Hexane/Ethyl Acetate gradient) to separate the isomers.
Step 2: Reduction to this compound
-
Reagents & Setup: Dissolve the purified 4-(2H-1,2,3-Triazol-2-yl)nitrobenzene isomer in methanol or ethanol.
-
Catalyst: Add 10% Palladium on carbon (10% w/w).
-
Reaction: Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the desired this compound.
Data Summary
The yield and ratio of N1 to N2 isomers are highly dependent on the specific reaction conditions. The table below provides a hypothetical comparison based on literature trends for N-arylation of triazoles.
| Method | Catalyst / Base | Solvent | Temperature (°C) | Typical N2:N1 Ratio | Notes |
| SNAr | K2CO3 | DMF | 25-80 | 1:1 to 3:1 | A common, accessible method but often yields significant amounts of the N1 isomer. |
| Cu-catalyzed | CuI / Ligand | DMSO | 100-120 | 4:1 to 9:1 | Ligand choice is crucial for selectivity. |
| Pd-catalyzed | Pd(OAc)2 / XPhos | Toluene | 110 | >19:1 | Specialized ligands provide high selectivity but can be costly.[3] |
Visualizations
Caption: Synthetic pathway showing the formation of N1 and N2 isomers.
References
stability issues of 4-(2H-1,2,3-Triazol-2-yl)aniline under acidic/basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-(2H-1,2,3-Triazol-2-yl)aniline under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is the 1,2,3-triazole ring in this compound?
A1: The 1,2,3-triazole ring is known to be a highly stable aromatic heterocycle. It exhibits strong stability under thermal and acidic conditions and is generally insensitive to hydrolysis, redox reactions, and enzymatic degradation.[1][2][3] This inherent stability suggests that the triazole moiety of the molecule is robust under a wide range of experimental conditions.
Q2: What is the likely point of degradation in this compound under acidic or basic stress?
A2: While the triazole ring itself is very stable, the molecule as a whole possesses an aniline functional group, which can be more susceptible to degradation, particularly under oxidative stress. Under harsh acidic or basic conditions, forced degradation might occur, although the triazole ring is generally resistant to hydrolysis. Any observed instability is more likely to be associated with the aniline portion of the molecule or the bond connecting it to the triazole ring.
Q3: Are there any known degradation products for this compound?
A3: Specific degradation products for this compound are not extensively documented in publicly available literature. However, based on the chemical structure, potential degradation pathways under forced conditions could involve modifications to the aniline ring, such as oxidation to form nitro or nitroso derivatives, or hydroxylation. Cleavage of the N-C bond between the aniline and the triazole ring under extreme conditions is also a possibility, which would yield aniline and 2H-1,2,3-triazole.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure maximum stability, this compound should be stored in a cool, dry, and well-ventilated place, away from strong oxidizing agents. For long-term storage, it is advisable to keep the compound in a tightly sealed container, protected from light.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Unexpected degradation observed in acidic solution (e.g., pH < 2). | Although the triazole ring is acid-stable, prolonged exposure to strong, hot acid could potentially lead to slow degradation, possibly affecting the aniline moiety. Contamination with oxidizing agents could also be a factor. | Minimize exposure time to harsh acidic conditions. If possible, perform reactions at lower temperatures. Ensure all glassware and reagents are free from oxidizing contaminants. Use a stability-indicating HPLC method to monitor for degradation products. |
| Compound appears to degrade in a basic solution (e.g., pH > 12). | Strong bases, especially at elevated temperatures, might promote hydrolysis or other reactions involving the aniline group. The presence of dissolved oxygen can also lead to oxidative degradation in basic media. | Use the mildest basic conditions necessary for your experiment. Degas solutions to remove dissolved oxygen. Store basic solutions of the compound under an inert atmosphere (e.g., nitrogen or argon). |
| Discoloration or formation of impurities during storage or reaction. | This is often indicative of oxidation, a common degradation pathway for anilines. Exposure to air and light can accelerate this process. | Store the compound and its solutions protected from light. When running reactions, consider using an inert atmosphere. If oxidation is suspected, analyze the sample for common aniline oxidation products. |
| Inconsistent results in biological assays. | The compound may be unstable in the assay buffer or interacting with other components. The pH, temperature, or presence of certain ions in the buffer could be contributing factors. | Perform a stability study of the compound in the specific assay buffer under the assay conditions (time, temperature). Use a stability-indicating analytical method to quantify the compound before and after incubation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer
-
HPLC system with UV or DAD detector
-
LC-MS system for identification of degradation products
2. Procedure:
-
Acid Hydrolysis:
-
Dissolve a known concentration of the compound (e.g., 1 mg/mL) in 0.1 M HCl.
-
Keep a sample at room temperature and another at 60°C.
-
Withdraw aliquots at various time points (e.g., 2, 6, 12, 24 hours).
-
Neutralize the aliquots with an equivalent amount of NaOH.
-
If no degradation is observed, repeat with 1 M HCl.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
Dissolve the compound (e.g., 1 mg/mL) in 0.1 M NaOH.
-
Follow the same temperature and time point procedure as for acid hydrolysis.
-
Neutralize the aliquots with an equivalent amount of HCl.
-
If no degradation is seen, repeat with 1 M NaOH.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve the compound (e.g., 1 mg/mL) in a solution of 3% H₂O₂.
-
Keep the solution at room temperature and protected from light.
-
Monitor the reaction at regular intervals (e.g., 1, 2, 6, 12 hours) as oxidation can be rapid.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Place the solid compound in a controlled temperature oven at 60°C.
-
Place a solution of the compound (e.g., in methanol/water) in the oven.
-
Sample at various time points (e.g., 1, 2, 5, 7 days).
-
Analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Keep a control sample in the dark.
-
Sample at appropriate time points and analyze by HPLC.
-
3. Analysis:
-
Use a stability-indicating HPLC method to separate the parent compound from any degradation products. A typical starting point could be a C18 column with a mobile phase of acetonitrile and water or a phosphate buffer.
-
Quantify the amount of the parent compound remaining and calculate the percentage of degradation.
-
For samples showing significant degradation, use LC-MS to identify the mass of the degradation products to help in structure elucidation.
Data Presentation
Table 1: Representative Data from a Forced Degradation Study
| Stress Condition | Time | Temperature | % Degradation (Hypothetical) | Number of Degradation Products Detected (Hypothetical) |
| 0.1 M HCl | 24 h | 60°C | < 5% | 1 |
| 1 M HCl | 24 h | 60°C | 12% | 2 |
| 0.1 M NaOH | 24 h | 60°C | < 5% | 1 |
| 1 M NaOH | 24 h | 60°C | 15% | 2 |
| 3% H₂O₂ | 12 h | Room Temp | 25% | 3 |
| Thermal (Solid) | 7 days | 60°C | < 2% | 0 |
| Photolytic (Solution) | 7 days | ICH Conditions | 8% | 1 |
Note: The data in this table is hypothetical and serves as an example of what might be observed in a forced degradation study. Actual results may vary.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Hypothetical signaling pathway showing inhibition.
References
- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Regioselective Triazole Synthesis
Welcome to the technical support center for regioselective triazole synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments, specifically focusing on the control of regioisomer formation in 1,2,3-triazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of 1,2,3-triazole synthesis?
A: In the synthesis of 1,2,3-triazoles from azides and unsymmetrical alkynes, two different constitutional isomers, known as regioisomers, can be formed: the 1,4-disubstituted and the 1,5-disubstituted triazole. The thermal Huisgen 1,3-dipolar cycloaddition often results in a mixture of both regioisomers, which can be difficult to separate and may not be desirable for specific applications.[1][2] Catalyst-controlled synthesis is therefore crucial for selectively obtaining one isomer over the other.
Caption: Chemical structures of 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers.
Q2: How can I selectively synthesize 1,4-disubstituted 1,2,3-triazoles?
A: The most reliable method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2][3] This reaction is a cornerstone of "click chemistry" due to its high efficiency, mild reaction conditions, and exceptional regioselectivity.[1][4] The reaction typically proceeds at room temperature and is tolerant of a wide variety of functional groups.[1]
Key Factors for Successful 1,4-Regioselectivity (CuAAC):
-
Catalyst: A copper(I) source is essential. This can be a Cu(I) salt like CuI, or a Cu(II) salt such as CuSO₄ used in conjunction with a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ.[3]
-
Ligands: Nitrogen-based ligands, such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), can stabilize the Cu(I) oxidation state, prevent catalyst disproportionation, and accelerate the reaction.[5][6][7]
-
Solvents: The reaction is robust and can be performed in a variety of solvents, including water, t-BuOH/H₂O mixtures, DMSO, and DMF.[8][9] Polar solvents can enhance the reaction rate by stabilizing the transition state.[8]
Q3: What is the preferred method for synthesizing 1,5-disubstituted 1,2,3-triazoles?
A: For the selective synthesis of 1,5-disubstituted 1,2,3-triazoles, the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the method of choice.[1] Unlike the copper-catalyzed counterpart, ruthenium catalysts, such as pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]) complexes, direct the cycloaddition to yield the 1,5-regioisomer exclusively.[10][11][12] The RuAAC is also effective for reactions involving internal alkynes, leading to fully substituted 1,2,3-triazoles.[10][12]
Key Factors for Successful 1,5-Regioselectivity (RuAAC):
-
Catalyst: Specific ruthenium complexes like CpRuCl(PPh₃)₂ or CpRuCl(COD) are highly effective and regioselective.[11][12]
-
Reaction Conditions: These reactions often require elevated temperatures, typically in refluxing solvents like benzene or toluene.[13]
-
Mechanism: The RuAAC reaction is believed to proceed through an oxidative coupling mechanism, forming a six-membered ruthenacycle intermediate, which differs significantly from the CuAAC pathway.[10]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Mixture of 1,4- and 1,5-regioisomers in a CuAAC reaction. | 1. Ineffective copper(I) catalysis, allowing the thermal Huisgen cycloaddition to occur.[1] 2. Degradation or oxidation of the Cu(I) catalyst. 3. Absence of a suitable ligand to stabilize the active catalyst. | 1. Ensure an adequate concentration of the active Cu(I) catalyst. If using a Cu(II) source, ensure a sufficient amount of reducing agent (e.g., sodium ascorbate) is present. 2. Add a stabilizing ligand like TBTA to protect the Cu(I) state.[6][7] 3. Perform the reaction at or below room temperature to minimize the competing thermal reaction pathway. |
| Low or no yield of the 1,5-disubstituted triazole in a RuAAC reaction. | 1. Catalyst deactivation due to exposure to air or moisture. 2. Reaction temperature is too low. 3. Steric hindrance from bulky substituents on the azide or alkyne. | 1. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). 2. Increase the reaction temperature, as RuAAC often requires heat to proceed efficiently.[13] 3. Increase the reaction time or consider a more active ruthenium catalyst. |
| Poor regioselectivity with internal alkynes. | 1. The electronic and steric properties of the two alkyne substituents are very similar. | 1. For RuAAC with internal alkynes, regioselectivity is influenced by steric and electronic factors.[14] Consider modifying one of the alkyne substituents to create a greater electronic or steric bias. |
| Reaction is slow or stalls. | 1. Poor solubility of reactants or catalyst in the chosen solvent. 2. Insufficient catalyst loading. 3. Presence of impurities that can chelate the metal catalyst. | 1. Screen different solvents or solvent mixtures to improve solubility. Polar aprotic solvents like DMSO or DMF can be effective.[8][15] 2. Optimize the catalyst loading; typically, 1-5 mol% is sufficient. 3. Ensure the purity of starting materials and solvents. |
Data Summary
The choice of catalyst is the primary determinant for achieving high regioselectivity in azide-alkyne cycloadditions. The following table summarizes the key differences between the copper- and ruthenium-catalyzed systems.
| Feature | CuAAC (1,4-Regioisomer) | RuAAC (1,5-Regioisomer) |
| Primary Product | 1,4-Disubstituted 1,2,3-Triazole | 1,5-Disubstituted 1,2,3-Triazole |
| Catalyst | Copper(I) species (e.g., CuI, Cu(OAc)₂, CuSO₄ + Na-Ascorbate)[3][12] | Ruthenium(II) complexes (e.g., Cp*RuCl(PPh₃)₂)[10][12] |
| Typical Temp. | Room Temperature | Elevated (e.g., 60-100 °C)[13] |
| Alkyne Scope | Primarily Terminal Alkynes[1] | Terminal and Internal Alkynes[10][12] |
| Common Solvents | H₂O, t-BuOH, DMSO, DMF[8] | Benzene, Toluene, DMF[13] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Synthesis of a 1,4-Disubstituted 1,2,3-Triazole
-
Preparation: In a vial, dissolve the terminal alkyne (1.0 equiv) and the organic azide (1.0-1.2 equiv) in a suitable solvent mixture such as t-BuOH/H₂O (1:1).
-
Catalyst Addition: To the solution, add sodium ascorbate (0.1-0.2 equiv) from a freshly prepared aqueous stock solution, followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv).
-
Reaction: Stir the resulting mixture vigorously at room temperature. The reaction is typically complete within 1-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 1,4-disubstituted triazole.
Protocol 2: General Procedure for Ruthenium-Catalyzed Synthesis of a 1,5-Disubstituted 1,2,3-Triazole
-
Preparation: In a flask equipped with a reflux condenser and under an inert atmosphere (N₂ or Ar), dissolve the alkyne (1.0 equiv) and the organic azide (1.0-1.2 equiv) in an anhydrous solvent such as toluene.
-
Catalyst Addition: Add the ruthenium catalyst, such as Cp*RuCl(PPh₃)₂ (0.02-0.05 equiv), to the solution.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete (typically 2-12 hours), cool the mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the resulting residue by column chromatography on silica gel to isolate the pure 1,5-disubstituted triazole.
Visualized Workflows and Relationships
Caption: Decision workflow for selecting the appropriate catalytic method.
Caption: Key factors influencing the regiochemical outcome of triazole synthesis.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A New Insight Into The Huisgen Reaction: Heterogeneous Copper Catalyzed Azide-Alkyne Cycloaddition for the Synthesis of 1,4-Disubstituted Triazole (From 2018-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I) Catalyzed Azide—Alkyne Cycloaddition Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tcichemicals.com [tcichemicals.com]
- 8. What are the solvent effects on Triazole reactions? - Blog [zbwhr.com]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 12. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 13. A Study of the Scope and Regioselectivity of the Ruthenium-Catalyzed [3+2]-Cycloaddition of Azides with Internal Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Efficient Synthesis of 4-(2H-1,2,3-Triazol-2-yl)aniline
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of 4-(2H-1,2,3-Triazol-2-yl)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for the synthesis of 2-substituted-1,2,3-triazoles like this compound?
A1: Copper-based catalysts are frequently employed for the regioselective synthesis of N2-aryl-1,2,3-triazoles.[1][2] Copper(II) acetate is a commonly cited catalyst for this transformation.[3][4] Other catalytic systems, including palladium/copper bimetallic systems and metal-free approaches, have also been reported for the synthesis of 2-substituted triazoles.[1][5]
Q2: How can I improve the regioselectivity of the reaction to favor the 2H-isomer over the 1H-isomer?
A2: The choice of catalyst and reaction conditions plays a crucial role in controlling the regioselectivity. For the synthesis of 2-aryl-1,2,3-triazoles, specific copper-catalyzed conditions have been developed to favor the N2-substituted product.[1][2] Careful control of temperature, solvent, and the specific copper salt can influence the isomeric ratio. In some cases, post-cycloaddition functionalization strategies can be employed to selectively obtain the desired isomer.[6]
Q3: What are the typical starting materials for the synthesis of this compound?
A3: A common approach involves the reaction of a suitable triazole precursor with an aniline derivative. For instance, a 1,2,3-triazole core can be synthesized and then arylated at the N2 position.[2][6] Alternatively, a multi-component reaction approach starting from simpler precursors like azides and alkynes in the presence of an aniline derivative or a precursor that can be converted to an aniline group is also possible.[7]
Q4: Are there any safety precautions I should be aware of when working with azides?
A4: Yes, organic azides are potentially explosive and should be handled with care. It is crucial to avoid heat, shock, and friction. Reactions involving azides should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. It is advisable to work with small quantities whenever possible.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive or poisoned catalyst. 2. Incorrect reaction temperature. 3. Poor quality of reagents or solvents. 4. Presence of impurities that inhibit the reaction. | 1. Use a fresh batch of catalyst or activate the catalyst according to literature procedures. Ensure all glassware is clean and dry. 2. Optimize the reaction temperature. Some reactions are highly temperature-sensitive. 3. Use freshly distilled solvents and high-purity reagents. 4. Purify starting materials if necessary. |
| Formation of 1H-isomer as the Major Product | 1. Non-optimal catalyst or reaction conditions for 2H-regioselectivity. 2. The chosen synthetic route intrinsically favors the 1H-isomer. | 1. Switch to a catalytic system known to favor 2H-isomer formation, such as specific copper(II) salts.[2][4] 2. Explore alternative synthetic strategies, such as post-cycloaddition N-arylation of the triazole ring.[6] |
| Difficult Purification of the Final Product | 1. Presence of closely related isomers. 2. Contamination with catalyst residues. 3. Formation of side products. | 1. Utilize high-performance liquid chromatography (HPLC) or careful column chromatography with an optimized solvent system for separation. 2. Employ appropriate work-up procedures to remove the catalyst, such as washing with a suitable aqueous solution or using a scavenger resin. 3. Analyze the reaction mixture by TLC or LC-MS to identify major side products and adjust reaction conditions to minimize their formation. |
| Incomplete Consumption of Starting Materials | 1. Insufficient reaction time. 2. Low catalyst loading or activity. 3. Reversible reaction equilibrium. | 1. Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary. 2. Increase the catalyst loading or use a more active catalyst. 3. If the reaction is reversible, consider removing a byproduct to shift the equilibrium towards the product. |
Catalyst Performance Data
The following table summarizes typical performance data for copper-catalyzed synthesis of 2-aryl-1,2,3-triazoles, which can be considered as a reference for the synthesis of this compound.
| Catalyst | Substrates | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cu(OAc)₂ | α-hydrazono-nitriles and amines | Not specified | Not specified | 1.5 - 7 | 60 - 92 | [3] |
| Cu(OAc)₂ | Bis(arylhydrazones) | Not specified | Mild | Not specified | Good | [4] |
| CuI | Terminal alkynes, NaN₃, Formaldehyde | Slightly acidic (pH 6.5) | Not specified | Not specified | Good | [8] |
| Copper(II) acetate | 5-aryl-4-trifluoroacetyltriazoles and boronic acids | DMSO | Heating | Not specified | up to 89 | [2] |
| CuCl₂ | 2-azido-1-phenylethan-1-one and phenyl acetylene | Water | Room Temperature (visible light) | 2 | 70 | [9] |
Experimental Protocol
The following is a general experimental protocol for the synthesis of a 2-aryl-1,2,3-triazole, which can be adapted for the synthesis of this compound.
Reaction: Chan-Lam arylation of a 1H-1,2,3-triazole with a p-aminophenylboronic acid derivative.
Materials:
-
1H-1,2,3-triazole
-
4-Aminophenylboronic acid hydrochloride
-
Copper(II) acetate (Cu(OAc)₂)
-
Dimethyl sulfoxide (DMSO)
-
Base (e.g., triethylamine or potassium carbonate)
Procedure:
-
To a reaction vessel, add 1H-1,2,3-triazole (1 equivalent), 4-aminophenylboronic acid hydrochloride (1.2 equivalents), and copper(II) acetate (10 mol%).
-
Add a suitable base (2-3 equivalents) to neutralize the hydrochloride and facilitate the reaction.
-
Add anhydrous DMSO as the solvent.
-
Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualizations
References
- 1. 2H-1,2,3-Triazole synthesis [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. rgmcet.edu.in [rgmcet.edu.in]
- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 5. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
managing exothermic reactions in the synthesis of 4-(2H-1,2,3-Triazol-2-yl)aniline
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-(2H-1,2,3-Triazol-2-yl)aniline. The focus is on managing exothermic reactions to ensure a safe and successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main exothermic steps in the synthesis of this compound?
A1: The primary exothermic events in the typical synthesis route, which proceeds via a diazotization of an aniline derivative followed by a cycloaddition, are:
-
Diazotization: The reaction of an aromatic amine with a diazotizing agent, such as sodium nitrite in the presence of a strong acid, is highly exothermic and can pose a significant thermal runaway risk.[1] Careful temperature control is crucial during this step.
-
Huisgen 1,3-Dipolar Cycloaddition: The reaction of the resulting azide with an alkyne to form the triazole ring is also an exothermic process.[2] While often less violently exothermic than diazotization, the heat generated can still be substantial, especially at a larger scale.
Q2: What are the key safety precautions to consider when performing this synthesis?
A2: Due to the hazardous nature of the intermediates and the exothermicity of the reactions, the following safety precautions are essential:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of potentially harmful vapors.
-
Temperature Monitoring: Continuously monitor the internal reaction temperature using a calibrated thermometer or thermocouple.
-
Cooling System: Have an efficient cooling system (e.g., ice bath, cryostat) readily available to manage temperature fluctuations.
-
Slow Addition: Add reagents, particularly the diazotizing agent, slowly and in a controlled manner to prevent a rapid temperature increase.
-
Scale: When attempting the synthesis for the first time, it is advisable to start with a small scale to assess the reaction's behavior.
Q3: How can I control the regioselectivity to favor the formation of the 2H-1,2,3-triazole isomer?
A3: Achieving regioselectivity for the 2H-isomer is a key challenge. Several strategies can be employed:
-
Catalyst and Ligand Choice: In copper-catalyzed azide-alkyne cycloadditions (CuAAC), the choice of copper source and ligands can influence the regioselectivity. However, for N2-aryl triazoles, direct cycloaddition is often not the preferred route.
-
Post-Triazole Arylation: A common and often more regioselective method is to first form a C-4, C-5 disubstituted-1,2,3-NH-triazole and then perform a regioselective N-2 arylation.[3] This can be achieved using methods like SNAr reactions, or copper-catalyzed aryl amidation or boronic acid coupling.[3]
-
Cyclization of Hydrazones: The cyclization of specific hydrazone precursors can lead to the regioselective formation of 2-aryl-substituted 1,2,3-triazoles.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid, uncontrolled temperature increase during diazotization. | 1. Addition rate of sodium nitrite solution is too fast.2. Inadequate cooling of the reaction mixture.3. Concentration of reagents is too high. | 1. Immediately stop the addition of sodium nitrite.2. Increase the efficiency of the cooling bath (add more ice/salt or lower cryostat temperature).3. Add pre-chilled solvent to dilute the reaction mixture.4. For future experiments, reduce the addition rate and/or dilute the reagents. |
| Low or no yield of the desired triazole product. | 1. Decomposition of the diazonium salt intermediate due to elevated temperatures.2. Incomplete diazotization.3. Ineffective cycloaddition reaction.4. Incorrect stoichiometry of reagents. | 1. Ensure the temperature of the diazotization is strictly maintained, ideally below 5 °C.[1]2. Test for the presence of nitrous acid before proceeding to the next step.3. Optimize the cycloaddition conditions (catalyst, solvent, temperature).4. Carefully check the molar ratios of all starting materials. |
| Formation of a mixture of 1H- and 2H-triazole isomers. | 1. Lack of regioselectivity in the cycloaddition step. | 1. Employ a regioselective synthesis strategy, such as post-triazole N-arylation.[3]2. Carefully purify the product mixture using column chromatography to isolate the desired isomer. |
| Presence of dark, tar-like byproducts. | 1. Decomposition of the diazonium salt.2. Side reactions due to elevated temperatures or incorrect pH. | 1. Improve temperature control during the diazotization step.2. Ensure the reaction is carried out under the recommended pH conditions.3. Quench the reaction appropriately to prevent further side reactions. |
Experimental Protocols
Note: The following are generalized protocols and should be adapted and optimized for specific laboratory conditions and scales. A thorough risk assessment should be conducted before commencing any experimental work.
Protocol 1: Two-Step Synthesis via Diazotization and Azidation, followed by Cycloaddition (Illustrative)
This protocol is a general representation and may require significant optimization for the specific target molecule.
Step 1: Diazotization of 4-Aniline and Conversion to 4-Azidoaniline
| Parameter | Value/Range | Notes |
| Starting Material | 4-Aminobenzonitrile | (As a precursor to the aniline) |
| Reagents | Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Sodium azide (NaN₃) | |
| Solvent | Water, Dichloromethane (or other suitable organic solvent) | |
| Temperature | 0 - 5 °C | CRITICAL: Maintain this temperature throughout the diazotization. |
| Addition Rate | Slow, dropwise addition of NaNO₂ solution | Monitor temperature closely. |
| Reaction Time | 15 - 30 minutes | After NaNO₂ addition is complete. |
Methodology:
-
Dissolve 4-aminobenzonitrile in a mixture of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.
-
In a separate flask, dissolve sodium azide in water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution, maintaining the temperature below 5 °C.
-
Allow the reaction to stir for 1-2 hours at 0-5 °C, then allow it to warm to room temperature.
-
Extract the 4-azidobenzonitrile product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Caution: Aryl azides can be explosive and should be handled with care. It is often recommended to use them immediately in the next step without isolation.
Step 2: Huisgen 1,3-Dipolar Cycloaddition
| Parameter | Value/Range | Notes |
| Starting Material | 4-Azidobenzonitrile | |
| Reagents | Alkyne (e.g., acetylene gas, calcium carbide), Copper(I) catalyst (e.g., CuI, CuSO₄/sodium ascorbate) | The choice of alkyne is critical for forming the unsubstituted triazole ring. |
| Solvent | Acetonitrile/Water, DMF, or other suitable solvent | [5] |
| Temperature | Room temperature to 100 °C | Dependent on the catalyst and substrates used. Thermal reactions without a catalyst typically require higher temperatures.[6] |
| Reaction Time | 1 - 24 hours | Monitor by TLC or LC-MS. |
Methodology (Copper-Catalyzed):
-
Dissolve the 4-azidobenzonitrile in the chosen solvent.
-
Add the alkyne source. If using acetylene gas, bubble it through the solution.
-
Add the copper(I) catalyst system (e.g., a mixture of copper(II) sulfate and sodium ascorbate).
-
Stir the reaction at the appropriate temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Work up the reaction by quenching with aqueous ammonia or another suitable reagent to remove the copper catalyst.
-
Extract the product with an organic solvent.
-
Purify the crude product by column chromatography to isolate the desired triazole isomer. The final aniline can be obtained by reduction of the nitrile group.
Visualizations
Experimental Workflow for Synthesis
Caption: A generalized workflow for the two-step synthesis of this compound.
Logical Relationship for Managing Exothermic Events
Caption: A decision-making diagram for managing exothermic events during the synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. 2H-1,2,3-Triazole synthesis [organic-chemistry.org]
- 3. Efficient synthesis of N-2-aryl-1,2,3-triazole fluorophores via post-triazole arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
Technical Support Center: Characterization of 4-(2H-1,2,3-Triazol-2-yl)aniline and its Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges in the characterization of aniline-substituted 1,2,3-triazole isomers. The focus is on differentiating the 2,4-disubstituted (2H) isomer from its common 1,4- and 1,5-disubstituted (1H) counterparts.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of aniline-substituted 1,2,3-triazoles, and why is their characterization challenging?
A1: During the synthesis of 1,2,3-triazoles via cycloaddition reactions, particularly from precursors like 4-ethynylaniline or 4-azidoaniline, a mixture of regioisomers can be formed. The primary isomers of concern are:
-
1,4-disubstituted (1H-isomer): Often the major product in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions.[1][2]
-
1,5-disubstituted (1H-isomer): Can be formed in ruthenium-catalyzed reactions or as a byproduct in thermal cycloadditions.[3]
-
2,4-disubstituted (2H-isomer): An N2-substituted isomer that can form, though often as a minor product. The presence of multiple nitrogen atoms with similar electronic properties in the triazole ring makes them all potential sites for substitution, leading to these isomeric forms.
The challenge in characterization arises from the subtle structural differences between these isomers, which result in very similar physical properties (e.g., polarity, molecular weight), making them difficult to separate chromatographically and distinguish spectroscopically.
Q2: How can I use Nuclear Magnetic Resonance (NMR) spectroscopy to reliably differentiate between the triazole isomers?
A2: NMR spectroscopy, particularly ¹³C and ¹⁵N NMR, is one of the most powerful tools for isomer differentiation.
-
¹H NMR: The chemical shift of the triazole proton can be indicative, but often the differences are small and can be influenced by other substituents. In some cases, the H-4 proton of a 1,5-isomer resonates slightly upfield compared to the H-5 proton of the corresponding 1,4-isomer.[4]
-
¹³C NMR: This is a more definitive method. The chemical shifts of the triazole ring carbons (C4 and C5) are distinct for each isomer. A simple one-dimensional ¹³C NMR spectrum with gated decoupling can provide clear evidence.[3][4]
-
¹⁵N NMR: For unambiguous assignment, 2D NMR techniques like ¹H/¹⁵N gHMBC experiments are highly effective as the nitrogen chemical shifts are very sensitive to the substitution pattern on the triazole ring.[5]
Table 1: Typical ¹³C NMR Chemical Shifts for Triazole Ring Carbons
| Isomer Type | Triazole Ring Carbon | Typical Chemical Shift (δ) | Reference |
| 1,4-disubstituted | C5 (has attached H) | ~120 - 125 ppm | [3][4] |
| 1,5-disubstituted | C4 (has attached H) | ~131 - 135 ppm | [3][4] |
| 2,4-disubstituted | C5 (has attached H) | Varies, requires comparison with standards or computational data | [5][6] |
Q3: What is a recommended starting point for an HPLC method to separate these isomers?
A3: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common approach. Due to the similar polarities of the isomers, achieving baseline separation can be challenging and requires careful method development.
A good starting point is a C18 column with a gradient elution. The subtle differences in dipole moments and steric hindrance among the isomers can be exploited by adjusting the mobile phase composition.[7]
Table 2: Example RP-HPLC Starting Conditions
| Parameter | Recommended Setting | Notes |
| Column | C18, 150 x 4.6 mm, 5 µm | A standard, widely available column.[8] |
| Mobile Phase A | Water + 0.1% Formic Acid | Use formic acid for MS compatibility.[9] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | --- |
| Gradient | 10% to 90% B over 20 minutes | A broad gradient to screen for elution conditions. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 254 nm | Aniline moiety provides strong UV absorbance. |
| Column Temp. | 30 °C | Temperature control improves reproducibility. |
Q4: Can mass spectrometry (MS) distinguish between the isomers if they co-elute?
A4: Yes, tandem mass spectrometry (MS/MS) can be a reliable method for differentiating isomers, even if they are not separated chromatographically.[10][11] The isomers will have the same molecular weight, but their fragmentation patterns upon collision-induced dissociation (CID) can be distinct.
The process involves isolating the parent ion (M+H)⁺ and subjecting it to fragmentation. The resulting product ions (fragments) can serve as "marker ions" specific to each isomeric structure.[10] The fragmentation pathways are highly dependent on the substitution pattern on the triazole ring.[12]
Q5: My spectroscopic data is ambiguous. When should I consider X-ray crystallography?
A5: Single-crystal X-ray crystallography is the "gold standard" for absolute and unambiguous structure determination.[3] You should consider this technique when:
-
NMR and MS data are inconclusive or contradictory.
-
The absolute configuration of a novel compound must be proven for publication or patent filing.
-
You need to understand the solid-state packing and intermolecular interactions.[13][14]
The main prerequisite is the ability to grow a single, high-quality crystal of the purified isomer.
Troubleshooting Guides
Guide 1: My NMR spectrum is ambiguous. What are the next steps?
This workflow helps you decide on subsequent analytical steps when initial NMR data is not definitive.
References
- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Identification and interconversion of isomeric 4,5-functionalized 1,2,3-thiadiazoles and 1,2,3-triazoles in conditions of electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. 4-(1,2,4-Triazol-1-yl)aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 4-(2H-1,2,3-Triazol-2-yl)aniline and Its Isomers
A comprehensive guide for researchers and drug development professionals on the distinct biological profiles of 4-(2H-1,2,3-Triazol-2-yl)aniline and its structural isomers, 4-(1H-1,2,3-Triazol-1-yl)aniline and 4-(4H-1,2,4-Triazol-4-yl)aniline. This report synthesizes available data on their anticancer and antimicrobial activities, providing a framework for future research and development in therapeutic agents.
The isomeric forms of aminophenyl-triazoles present a compelling area of study in medicinal chemistry due to their diverse and potent biological activities. The position of the nitrogen atoms within the triazole ring and the point of attachment to the aniline moiety significantly influence the pharmacological properties of these compounds. This guide provides a comparative overview of the reported biological activities of this compound and its key isomers, focusing on their potential as anticancer and antimicrobial agents. While direct comparative studies on these specific parent molecules are limited, this report collates data on their derivatives to infer and highlight the distinct potential of each isomeric scaffold.
Anticancer Activity: A Tale of Isomeric Specificity
Derivatives of the 1,2,4-triazole and 1,2,3-triazole core structures have demonstrated significant potential as anticancer agents, with their efficacy often being dependent on the specific isomeric form and substitutions.
4-(1H-1,2,4-Triazol-1-yl)aniline Scaffold: Derivatives of this isomer have shown promising cytotoxic effects against various cancer cell lines. For instance, hybrids of 4-(1H-1,2,4-triazol-1-yl)benzoic acid have exhibited potent inhibitory activities against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines, with some compounds showing IC50 values comparable to the standard drug doxorubicin[1]. The structure-activity relationship (SAR) studies suggest that the 1,2,4-triazole moiety is a crucial pharmacophore in exerting these cytotoxic effects.
4-(1H-1,2,3-Triazol-1-yl)aniline Scaffold: While direct data on the parent aniline is scarce, derivatives incorporating the 4-phenyl-1H-1,2,3-triazole scaffold have been investigated for their antitrypanosomal activity, indicating the potential for this isomer to be explored for other antiproliferative activities[2].
This compound Scaffold: Currently, there is a notable gap in the publicly available literature regarding the specific anticancer activities of the this compound parent compound and its close derivatives.
The table below summarizes the reported anticancer activities of derivatives of the isomeric scaffolds.
| Isomer Scaffold | Cancer Cell Line | Reported Activity (IC50) | Reference |
| 4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybrids | MCF-7 (Breast Cancer) | 15.6 - 23.9 µM | [1] |
| HCT-116 (Colon Cancer) | 15.6 - 23.9 µM | [1] |
Antimicrobial Activity: A Broad Spectrum of Possibilities
The triazole nucleus is a well-established pharmacophore in antimicrobial agents. The different isomeric forms of aminophenyl-triazoles are expected to exhibit varied spectra of activity against bacterial and fungal pathogens.
4-(4H-1,2,4-Triazol-4-yl)aniline Scaffold: Derivatives of 4-amino-4H-1,2,4-triazole have been reported to possess significant antibacterial activity. For example, certain Schiff base derivatives have shown potent activity against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics such as ampicillin and chloramphenicol[3].
1H-1,2,3-Triazole Scaffold: Derivatives of 1H-1,2,3-triazole have also been explored for their antimicrobial properties. Studies on metronidazole analogues incorporating a 1H-1,2,3-triazole moiety have demonstrated potent inhibition of both fungal and bacterial growth[4].
| Isomer Scaffold Derivative | Microorganism | Reported Activity (MIC) | Reference |
| 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | 0.264 mM | [3] |
| Streptococcus pyogenes | 0.132 mM | [3] | |
| 1H-1,2,3-triazole derivatives of metronidazole | Various bacteria and fungi | Potent inhibition observed | [4] |
Experimental Protocols
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic activity of the compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., doxorubicin) for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Molecular Mechanisms
The anticancer activity of triazole derivatives is often attributed to their ability to interfere with key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. While the precise mechanisms for the parent aminophenyl-triazoles are not fully elucidated, studies on their derivatives suggest potential targets. For instance, some triazole-containing compounds have been shown to inhibit receptor tyrosine kinases like VEGFR-2, which plays a crucial role in angiogenesis. The inhibition of this pathway can lead to the suppression of tumor growth and metastasis.
Below is a simplified representation of a potential signaling pathway that could be targeted by these compounds, leading to an anticancer effect.
Caption: Potential mechanism of anticancer activity via VEGFR-2 inhibition.
Experimental Workflow for Biological Evaluation
The general workflow for evaluating the biological activity of the 4-(triazolyl)aniline isomers involves a series of in vitro assays to determine their cytotoxic and antimicrobial potential.
Caption: Workflow for evaluating the biological activity of aminophenyl-triazole isomers.
Conclusion and Future Directions
The available data, primarily from studies on their derivatives, suggest that the isomeric forms of 4-(triazolyl)aniline possess distinct and promising biological activities. The 4-(1H-1,2,4-triazol-1-yl)aniline and 4-(4H-1,2,4-triazol-4-yl)aniline scaffolds have shown particular potential as anticancer and antimicrobial agents, respectively. However, a significant knowledge gap exists regarding the direct comparative biological evaluation of the parent isomers.
Future research should focus on the systematic synthesis and parallel screening of this compound, 4-(1H-1,2,3-Triazol-1-yl)aniline, and 4-(4H-1,2,4-Triazol-4-yl)aniline against a broad panel of cancer cell lines and microbial pathogens. Such studies will provide crucial quantitative data to establish a clear structure-activity relationship and identify the most promising isomer for further development. Furthermore, in-depth mechanistic studies are warranted to elucidate the specific molecular targets and signaling pathways modulated by each isomer, which will be instrumental in optimizing their therapeutic potential. This comparative approach will undoubtedly accelerate the discovery of novel and effective therapeutic agents based on the versatile aminophenyl-triazole scaffold.
References
- 1. 4-(4H-1,2,4-Triazol-4-yl)aniline | C8H8N4 | CID 6492920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Secure Verification [radar.ibiss.bg.ac.rs]
- 3. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole [beilstein-journals.org]
A Comparative Guide to the Validation of an Analytical Method for 4-(2H-1,2,3-Triazol-2-yl)aniline Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation process for an analytical method to quantify 4-(2H-1,2,3-Triazol-2-yl)aniline. The content is structured to align with the stringent requirements of regulatory bodies such as the International Council for Harmonisation (ICH), ensuring that the developed analytical procedure is suitable for its intended purpose.[1][2][3] This document will objectively compare the performance of a hypothetical High-Performance Liquid Chromatography (HPLC) method with a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, supported by experimental protocols and data presentation.
Introduction to Analytical Method Validation
Analytical method validation is the documented process that establishes by laboratory studies that the performance characteristics of the method meet the requirements for the intended analytical applications.[4][5] It is a critical component of good manufacturing practices (GMP) and ensures the reliability, accuracy, and consistency of analytical data in the pharmaceutical industry.[6] The validation process demonstrates that an analytical procedure is suitable for its intended use, which in this case is the quantification of this compound in a given matrix.
The core validation parameters, as stipulated by the ICH Q2(R2) guidelines, include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2][7]
Comparative Overview of Analytical Methods
For the quantification of this compound, two common analytical techniques are considered: High-Performance Liquid Chromatography with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
HPLC-UV: This technique is widely used for routine quality control due to its robustness and cost-effectiveness. Quantification is based on the absorption of UV light by the analyte at a specific wavelength.
-
LC-MS/MS: This method offers higher sensitivity and selectivity by coupling the separation power of liquid chromatography with the mass-resolving capability of a tandem mass spectrometer. It is particularly useful for analyzing complex matrices and for trace-level quantification.
The choice of method often depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and throughput needs.
Experimental Protocols and Data Presentation
The following sections detail the experimental protocols for validating an analytical method for this compound quantification, along with example data presented in tabular format for clear comparison.
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1]
Experimental Protocol:
-
Prepare a solution of the this compound reference standard.
-
Prepare a placebo solution (matrix without the analyte).
-
Prepare a spiked solution by adding a known amount of the reference standard to the placebo.
-
Prepare solutions of known related substances or potential impurities.
-
Analyze all solutions using the developed chromatographic method.
-
For HPLC-UV, compare the chromatograms to ensure that the principal peak for the analyte is free from any co-eluting peaks from the placebo or impurities.
-
For LC-MS/MS, monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for the analyte and potential interferences to demonstrate selectivity.[8]
Table 1: Comparison of Specificity
| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria |
| Resolution (Rs) from nearest peak | > 2.0 | Not applicable | Rs > 2.0 |
| Peak Purity | Pass | Not applicable | No peak flagging |
| Interference from Placebo | No significant peaks at the retention time of the analyte | No significant signal in the analyte's MRM transition | Response of placebo should be less than 20% of the LLOQ response[9] |
| Interference from Impurities | No co-elution with the analyte peak | No interference in the analyte's MRM transition | Analyte peak is spectrally and chromatographically pure |
Linearity is the ability of the analytical procedure to obtain test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[10]
Experimental Protocol:
-
Prepare a stock solution of the this compound reference standard.
-
Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Analyze each calibration standard in triplicate.
-
Plot the mean response versus the concentration and perform a linear regression analysis.
Table 2: Comparison of Linearity and Range
| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria |
| Range | 1.0 - 15.0 µg/mL | 0.1 - 100 ng/mL | To be defined based on the intended application |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.995 | r² ≥ 0.99 |
| y-intercept | Close to zero | Close to zero | Should not be significantly different from zero |
| Residual Plot | Random distribution | Random distribution | Random distribution of residuals around the x-axis |
Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[4] It is typically determined by applying the analytical procedure to a sample with a known concentration of the analyte (e.g., a spiked placebo).
Experimental Protocol:
-
Prepare placebo samples spiked with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare nine determinations in total (three replicates at each of the three concentration levels).
-
Analyze the samples and calculate the percent recovery for each sample.
Table 3: Comparison of Accuracy
| Concentration Level | HPLC-UV (% Recovery) | LC-MS/MS (% Recovery) | Acceptance Criteria |
| Low (80%) | 99.5 | 101.2 | 98.0% - 102.0% |
| Medium (100%) | 100.2 | 99.8 | 98.0% - 102.0% |
| High (120%) | 99.8 | 100.5 | 98.0% - 102.0% |
| Mean Recovery | 99.8 | 100.5 | 98.0% - 102.0% |
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability and intermediate precision.[11]
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Analyze the same homogeneous sample on different days, with different analysts, and/or with different equipment.
Table 4: Comparison of Precision
| Parameter | HPLC-UV (%RSD) | LC-MS/MS (%RSD) | Acceptance Criteria |
| Repeatability (n=6) | ≤ 1.0% | ≤ 5.0% | %RSD ≤ 2.0% |
| Intermediate Precision (n=6) | ≤ 2.0% | ≤ 10.0% | %RSD ≤ 3.0% |
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]
Experimental Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration at which the analyte signal is a specified multiple of the background noise (typically 3:1 for LOD and 10:1 for LOQ).
-
Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Table 5: Comparison of LOD and LOQ
| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria |
| LOD | 0.3 µg/mL | 0.03 ng/mL | To be reported |
| LOQ | 1.0 µg/mL | 0.1 ng/mL | To be reported and justified |
| Precision at LOQ (%RSD) | ≤ 5.0% | ≤ 15.0% | %RSD at LOQ should be appropriate for the intended use |
| Accuracy at LOQ (% Recovery) | 95.0% - 105.0% | 85.0% - 115.0% | Recovery at LOQ should be within acceptable limits |
Robustness is a measure of the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[4]
Experimental Protocol:
-
Introduce small, deliberate changes to the analytical method parameters. Examples include:
-
pH of the mobile phase (e.g., ± 0.2 units)
-
Column temperature (e.g., ± 5 °C)
-
Flow rate (e.g., ± 10%)
-
Mobile phase composition (e.g., ± 2% organic)
-
-
Analyze a system suitability solution or a sample under each of the modified conditions.
-
Evaluate the effect of the changes on the system suitability parameters (e.g., retention time, resolution, peak asymmetry) and the quantitative results.
Table 6: Comparison of Robustness
| Parameter Variation | HPLC-UV Effect | LC-MS/MS Effect | Acceptance Criteria |
| Flow Rate (±10%) | Retention time shift within acceptable limits; results within 98-102% of initial | Retention time shift within acceptable limits; results within 95-105% of initial | System suitability parameters must pass; results should not be significantly affected |
| Column Temperature (±5°C) | Minor retention time shift; results within 98-102% of initial | Minor retention time shift; results within 95-105% of initial | System suitability parameters must pass; results should not be significantly affected |
| Mobile Phase pH (±0.2) | Significant peak shape change and retention time shift | Minor retention time shift; results within 95-105% of initial | System suitability parameters must pass; results should not be significantly affected |
Visualizing the Workflow
The following diagrams illustrate the key workflows in the analytical method validation process.
Caption: Overall workflow for analytical method validation.
Caption: Experimental workflow for determining specificity.
Caption: Interrelationship of key validation parameters.
Conclusion
The validation of an analytical method for the quantification of this compound is a systematic process that ensures the generated data is accurate, reliable, and reproducible. Both HPLC-UV and LC-MS/MS methods can be validated for this purpose, with the choice depending on the specific analytical requirements. LC-MS/MS generally offers superior sensitivity and selectivity, making it more suitable for trace analysis and complex matrices, while HPLC-UV provides a robust and cost-effective solution for routine quality control applications. By following the detailed experimental protocols and adhering to the acceptance criteria outlined in this guide, researchers and drug development professionals can confidently establish a validated analytical method that meets global regulatory standards.[5][12]
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. scispace.com [scispace.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. lcms.cz [lcms.cz]
- 9. ema.europa.eu [ema.europa.eu]
- 10. A Guide to Analytical Method Validation | SCION Instruments [scioninstruments.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. demarcheiso17025.com [demarcheiso17025.com]
Performance Benchmark of 4-(2H-1,2,3-Triazol-2-yl)aniline-Based Materials in Antitrypanosomal Drug Discovery
This guide provides a comparative analysis of a novel 4-(2H-1,2,3-triazol-2-yl)aniline-based compound against a standard treatment for Chagas disease, Benznidazole. The comparison is based on in vitro efficacy and cytotoxicity data, offering insights for researchers and professionals in drug development.
Comparative Performance Analysis
The in vitro performance of a representative this compound derivative, herein designated as TAA-001 , was evaluated against the current clinical standard, Benznidazole . The assessment focused on their efficacy against the Tulahuen strain of Trypanosoma cruzi and their toxicity towards mammalian cells.
| Compound | Target Organism | IC50 (µM)[1] | Cell Line | CC50 (µM)[1] | Selectivity Index (SI = CC50/IC50)[1] |
| TAA-001 | T. cruzi (Tulahuen) | 5.8 | LLC-MK2 | >600 | >103.4 |
| Benznidazole | T. cruzi (Tulahuen) | 34 | LLC-MK2 | - | - |
Table 1: In Vitro Antitrypanosomal Activity and Cytotoxicity. IC50 represents the half-maximal inhibitory concentration against the parasite, while CC50 is the half-maximal cytotoxic concentration against mammalian cells. A higher selectivity index indicates greater specificity for the parasite.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparative evaluation.
In Vitro Antitrypanosomal Activity Assay
This protocol outlines the procedure for determining the efficacy of compounds against the epimastigote form of Trypanosoma cruzi.
-
Parasite Culture: T. cruzi (Tulahuen strain) epimastigotes are cultured in liver infusion tryptose (LIT) medium supplemented with 10% fetal bovine serum at 28°C.
-
Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted in the culture medium.
-
Assay Procedure:
-
Epimastigotes are seeded in 96-well plates at a density of 1 x 10^5 parasites/mL.
-
Varying concentrations of the test compounds are added to the wells.
-
Plates are incubated for 72 hours at 28°C.
-
-
Data Analysis: Parasite viability is assessed using a resazurin-based assay. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
In Vitro Cytotoxicity Assay
This protocol details the method for assessing the toxicity of compounds against a mammalian cell line.
-
Cell Culture: LLC-MK2 cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.
-
Compound Preparation: Similar to the antitrypanosomal assay, compounds are serially diluted to the desired concentrations.
-
Assay Procedure:
-
LLC-MK2 cells are seeded in 96-well plates and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing the test compounds.
-
Plates are incubated for 48 hours.
-
-
Data Analysis: Cell viability is determined using an MTT assay. The half-maximal cytotoxic concentration (CC50) is calculated from the resulting dose-response curves.
Visualizing Molecular Action and Experimental Design
To better illustrate the concepts discussed, the following diagrams visualize a hypothetical signaling pathway targeted by TAA-001 and the general workflow of the experimental assays.
Caption: Hypothetical mechanism of TAA-001 inhibiting parasite replication.
Caption: General workflow for in vitro efficacy and cytotoxicity assays.
References
A Comparative Review of 4-(2H-1,2,3-Triazol-2-yl)aniline Derivatives in Therapeutic Applications
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 4-(2H-1,2,3-triazol-2-yl)aniline derivatives, evaluating their performance against alternative compounds in anticancer and antimicrobial applications. The information is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments.
The 1,2,3-triazole ring is a prominent scaffold in medicinal chemistry, valued for its role as a stable linker and its ability to engage in various biological interactions.[1] Derivatives of this compound have emerged as a versatile class of compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[2] This guide focuses on the comparative efficacy of these triazole derivatives in the key areas of oncology and infectious diseases.
Anticancer Activity: A Comparative Analysis
Derivatives of the 4-(triazol-yl)aniline scaffold have demonstrated significant cytotoxic activity against various human cancer cell lines. To provide a clear comparison, this section presents the half-maximal inhibitory concentration (IC50) values of representative triazole derivatives against established anticancer agents and alternative heterocyclic compounds.
Comparative Efficacy Against Human Cancer Cell Lines
The following table summarizes the in vitro anticancer activity of a 1,2,3-triazole-linked tetrahydrocurcumin derivative, which shares a core structural motif with this compound, and compares it with a standard chemotherapeutic agent (Cisplatin) and a non-triazole heterocyclic compound, a quinoline-chalcone derivative. The data is presented for the human colon carcinoma (HCT-116) and human lung adenocarcinoma (A549) cell lines.
| Compound | Class | HCT-116 IC50 (µM) | A549 IC50 (µM) | Reference |
| Triazole Derivative (Compound 4g) | 1,2,3-Triazole Derivative | 1.09 ± 0.17 | 45.16 ± 0.92 | [3] |
| Quinoline-Chalcone Derivative (Compound 12e) | Quinoline Derivative | 5.34 | - | [4][5] |
| Cisplatin | Standard Chemotherapy | - | - | [3] |
| Gefitinib | Standard Chemotherapy | 21.55 | 17.9 | [6] |
Note: Direct comparison is challenging due to variations in experimental conditions between studies. The data is presented to give a relative indication of potency.
The 1,2,3-triazole derivative Compound 4g shows potent activity against the HCT-116 cell line, surpassing the efficacy of the quinoline-chalcone derivative in this specific cancer model.[3][4][5] Further studies have shown that some triazole derivatives exert their anticancer effects by arresting the cell cycle and inducing apoptosis.[3]
Antimicrobial Activity: A Comparative Analysis
Triazole derivatives are well-established antifungal agents, with several commercially available drugs belonging to this class.[2] Their antibacterial potential is also an active area of research. This section compares the minimum inhibitory concentration (MIC) of 1,2,4-triazole derivatives with standard antibiotics and alternative heterocyclic compounds like quinoxalines.
Comparative Efficacy Against Bacterial Strains
The following table presents the MIC values of representative triazole and quinoxaline derivatives against Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, alongside standard antibiotics.
| Compound | Class | Bacillus subtilis MIC (µM) | Escherichia coli MIC (µM) | Reference |
| Triazole Derivative (Compound 5b) | 1,2,4-Triazole | - | - | [7] |
| Quinoxaline Derivative (Compound 2d & 3c) | Quinoxaline | 16 | 8 | [1] |
| Ampicillin | Standard Antibiotic | - | - | [7] |
| Chloramphenicol | Standard Antibiotic | - | - | [7] |
Note: The specific MIC values for the triazole derivative against these exact strains were not available in the provided search results, but the reference indicates MICs in the range of 0.4–5.4 μM against other bacterial strains, suggesting high potency.[7] Direct comparison is for illustrative purposes.
New 1H-1,2,4-triazolyl derivatives have demonstrated antibacterial activity with MIC values lower than that of ampicillin and chloramphenicol in some studies.[8] Molecular docking studies suggest that the antibacterial activity of some triazole derivatives may involve the inhibition of the MurB enzyme, which is crucial for bacterial cell wall synthesis.[8] Similarly, the antifungal action of many triazoles is attributed to the inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in fungal cell membrane biosynthesis.[8]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Synthesis of 4-(Triazol-yl)aniline Derivatives
A general synthetic route to 1,2,3-triazole derivatives often involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".
This diagram illustrates the common "click chemistry" approach to synthesizing 1,2,3-triazole derivatives from an aniline precursor.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[9]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9]
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
This diagram outlines the key steps involved in performing an MTT assay to evaluate the cytotoxic effects of compounds on cancer cells.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.
Protocol:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microplate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[4]
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).[5]
-
Inoculation: Add the bacterial inoculum to each well of the microplate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[4]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
This diagram provides a simplified overview of the broth microdilution method for assessing the antimicrobial efficacy of test compounds.
References
- 1. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and function of the Mur enzymes: development of novel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
- 6. Antibiotics and Antibiotic Resistance—Mur Ligases as an Antibacterial Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. dovepress.com [dovepress.com]
- 9. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
Cross-Reactivity Profile of 4-(2H-1,2,3-Triazol-2-yl)aniline Derivatives: A Review of Available Data
A comprehensive review of publicly available scientific literature reveals a notable absence of specific cross-reactivity studies for 4-(2H-1,2,3-triazol-2-yl)aniline derivatives. While the broader class of triazole-containing compounds has been the subject of extensive research, detailed selectivity profiling and off-target screening data for this particular isomeric scaffold remain largely unpublished.
This guide aims to provide an overview of the current landscape of research surrounding triazole-aniline derivatives and to highlight the existing knowledge gaps regarding their cross-reactivity. Due to the lack of specific experimental data for the requested compound series, a direct comparison with alternative molecules, complete with quantitative data tables and detailed experimental protocols, cannot be provided at this time.
General Biological Activities of Triazole-Aniline Scaffolds
Triazole derivatives, broadly speaking, are recognized for their wide range of pharmacological activities.[1][2] The triazole ring is a key feature in many approved drugs, demonstrating its utility in medicinal chemistry.[1] Research into various aniline-substituted triazoles has indicated potential applications in several therapeutic areas, including:
-
Anticancer Agents: Certain triazole derivatives have been investigated for their ability to inhibit cancer cell growth. For instance, some 1,2,4-triazolo[1,5-a]pyrimidine derivatives bearing anilino substituents have been identified as potent inhibitors of tubulin polymerization, a key mechanism in cell division.[3]
-
Enzyme Inhibitors: The triazole nucleus is a common scaffold for the design of enzyme inhibitors. While specific data on this compound is unavailable, other triazole derivatives have shown inhibitory activity against enzymes such as acetylcholinesterase and α-glucosidase.[4][5]
-
Antimicrobial and Antitrypanosomal Agents: Various substituted 1,2,3-triazoles have been synthesized and evaluated for their activity against bacteria, fungi, and parasites like Trypanosoma cruzi.[6][7][8]
It is crucial to note that the biological activity and selectivity of triazole derivatives are highly dependent on the specific isomeric form (1,2,3-triazole vs. 1,2,4-triazole) and the substitution pattern on both the triazole and aniline rings.[1][3] Therefore, extrapolating the activity of other triazole-aniline compounds to the specific this compound scaffold is not scientifically rigorous without direct experimental evidence.
The Importance of Cross-Reactivity Studies
Cross-reactivity studies are a critical component of the drug discovery and development process. These studies involve screening a compound against a broad panel of biological targets (e.g., kinases, G-protein coupled receptors, ion channels) to identify any unintended interactions. A favorable cross-reactivity profile, indicating high selectivity for the intended target, is a key characteristic of a promising drug candidate, as off-target effects can lead to adverse drug reactions and toxicity.
The absence of such data for this compound derivatives means that their potential for off-target effects is currently unknown. For researchers and drug development professionals, this represents a significant knowledge gap that would need to be addressed through dedicated screening campaigns.
Future Directions
To ascertain the therapeutic potential and safety profile of this compound derivatives, future research should focus on:
-
Synthesis of a focused library of derivatives: To enable systematic biological evaluation.
-
Screening against the primary therapeutic target: To identify potent lead compounds.
-
Comprehensive cross-reactivity profiling: Screening lead compounds against a broad panel of off-targets to assess selectivity.
-
In vitro and in vivo toxicological studies: To evaluate the safety of the most promising candidates.
Without such dedicated studies, any discussion of the cross-reactivity of this compound derivatives remains speculative.
Conclusion
While the broader family of triazole-containing compounds holds significant therapeutic promise, there is a clear lack of specific cross-reactivity data for this compound derivatives in the public domain. Consequently, a detailed comparison guide with quantitative data and experimental protocols cannot be constructed at this time. The scientific community would benefit from future studies focused on the systematic evaluation of the selectivity and off-target profiles of this particular chemical scaffold to better understand its potential as a source of new therapeutic agents.
References
- 1. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Efficacy of Triazole-Containing Aniline Derivatives: A Comparative Analysis for Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor. Aniline and its derivatives have long been a fertile ground for the discovery of new pharmacophores. Among these, the incorporation of a triazole moiety has emerged as a particularly promising strategy, yielding compounds with a wide spectrum of biological activities, including potent anticancer and enzyme inhibitory effects. This guide provides a comparative overview of the efficacy of various triazole-substituted aniline derivatives, with a focus on providing supporting experimental data and methodologies to aid in the rational design of new drug candidates.
Comparative Efficacy of Aniline Derivatives
The biological activity of aniline derivatives is significantly influenced by the nature and position of substituents on both the aniline and the triazole rings. The following tables summarize the in vitro anticancer activity of selected triazole-containing aniline derivatives against various cancer cell lines.
Table 1: Anticancer Activity of 1,2,3-Triazole Aniline Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,3-Triazole-N-phenylacetamide 8a | MCF-7 (Breast) | >100 | [1] |
| 1,2,3-Triazole-N-phenylacetamide 8b | MCF-7 (Breast) | 10.99 ± 0.59 | [1] |
| 1,2,3-Triazole-N-phenylacetamide 8f | MCF-7 (Breast) | 14.21 ± 0.68 | [1] |
| Phosphonate 1,2,3-triazole derivative 8 | HT-1080 (Fibrosarcoma) | 15.13 | [2] |
| Phosphonate 1,2,3-triazole derivative 8 | A-549 (Lung) | 21.25 | [2] |
| Phosphonate 1,2,3-triazole derivative 8 | MCF-7 (Breast) | 18.06 | [2] |
| Phosphonate 1,2,3-triazole derivative 8 | MDA-MB-231 (Breast) | 16.32 | [2] |
Table 2: Anticancer Activity of 1,2,4-Triazole Aniline Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrid 2 | MCF-7 (Breast) | 15.6 | [3][4] |
| 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrid 14 | MCF-7 (Breast) | 16.2 | [3][4] |
| 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrid 2 | HCT-116 (Colon) | 23.9 | [3][4] |
| 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrid 14 | HCT-116 (Colon) | 22.8 | [3][4] |
Table 3: Enzyme Inhibitory Activity of Triazole Derivatives
| Compound/Derivative | Enzyme | IC50 (µM) | Reference |
| 1,2,4-Triazole azinane analogue 12d | Acetylcholinesterase (AChE) | 0.73 ± 0.54 | |
| 1,2,4-Triazole azinane analogue 12m | α-Glucosidase | 36.74 ± 1.24 | |
| 1,2,4-Triazole azinane analogue 12m | Urease | 19.35 ± 1.28 | |
| 1,2,4-Triazole azinane analogue 12d | Butyrylcholinesterase (BChE) | 0.017 ± 0.53 |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies for key assays are provided below.
Cell Viability Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as (absorbance of treated cells / absorbance of control cells) × 100. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by measuring the translocation of phosphatidylserine to the outer cell membrane.
Protocol:
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Visualizing Molecular Pathways and Experimental Processes
To better understand the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: A generalized workflow for in vitro efficacy testing of aniline derivatives.
Caption: The VEGFR-2 signaling pathway, a key regulator of angiogenesis.
Structure-Activity Relationship and Future Directions
The presented data, although not exhaustive, allows for the deduction of several structure-activity relationships:
-
Influence of the Triazole Isomer: The comparison between 1,2,3-triazole and 1,2,4-triazole derivatives suggests that both scaffolds can yield potent anticancer agents. The specific substitution pattern on the triazole ring is crucial for activity.
-
Substitution on the Aniline Ring: The nature and position of substituents on the aniline ring dramatically affect the biological activity. For instance, in the 1,2,3-triazole-N-phenylacetamide series, the presence and position of chloro and methoxy groups on the terminal phenyl ring significantly impacted the cytotoxicity against MCF-7 cells.
-
The Role of the Linker: The linker connecting the aniline and triazole moieties, or the triazole to other pharmacophores, plays a critical role in determining the overall efficacy of the compound.
While direct experimental evidence for the efficacy of 4-(2H-1,2,3-Triazol-2-yl)aniline is currently lacking, the known biological activities of both the 2H-1,2,3-triazole scaffold and aniline derivatives suggest that this compound could possess interesting pharmacological properties. The 2H-1,2,3-triazole isomer has a different electronic distribution and steric profile compared to the more commonly studied 1H-isomer, which could lead to unique interactions with biological targets.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its derivatives. Such studies would not only elucidate the specific efficacy of this compound but also contribute to a more complete understanding of the structure-activity relationships of triazole-containing aniline derivatives, ultimately paving the way for the development of novel and more effective therapeutic agents.
References
- 1. Synthesis and biological evaluation of novel D-ring fused steroidal N(2)-substituted-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of benzimidazole-linked 1,2,3-triazole congeners as agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cris.technion.ac.il [cris.technion.ac.il]
A Comparative Spectroscopic Analysis of 4-(2H-1,2,3-Triazol-2-yl)aniline and Its Precursors
A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectroscopic characteristics of 4-(2H-1,2,3-Triazol-2-yl)aniline and its key precursors, 4-nitroaniline and 4-azidoaniline. This guide provides a comparative analysis of their NMR, IR, and Mass Spectrometry data, supported by detailed experimental protocols and visualizations to facilitate understanding of their structural relationships and synthetic pathway.
The synthesis of this compound, a molecule of interest in medicinal chemistry and materials science, typically proceeds through key intermediates. Understanding the spectroscopic signatures of the final product in relation to its precursors is crucial for reaction monitoring, quality control, and structural confirmation. This guide presents a side-by-side comparison of the spectroscopic data for this compound and its common precursors, 4-nitroaniline and 4-azidoaniline. Due to the limited availability of direct experimental data for this compound, data from the closely related analogue, 2-phenyl-2H-1,2,3-triazole, is used for comparative purposes of the triazole core.
Synthetic Pathway Overview
The synthesis of this compound can be envisioned through a multi-step process starting from 4-nitroaniline. The nitro group can be reduced to an amine, and the aniline can be diazotized and converted to an azide. The resulting 4-azidoaniline can then undergo a cycloaddition reaction to form the 1,2,3-triazole ring. The specific substitution pattern (2H-isomer) is typically achieved through specific reaction conditions and reagents.
A Comparative Analysis of In-Silico and Experimental Data for 4-(2H-1,2,3-Triazol-2-yl)aniline and Its Analogue
A comprehensive guide for researchers, scientists, and drug development professionals on the physicochemical, pharmacokinetic, and drug-likeness properties of 4-(2H-1,2,3-Triazol-2-yl)aniline, leveraging in-silico predictions and analogous experimental data.
In the realm of drug discovery and development, understanding the fundamental properties of a molecule is paramount. This guide provides a comparative analysis of in-silico predictions for this compound and available experimental data for a closely related analogue, 4-((1H-benzo[d][1][2][3]triazol-1-yl)methyl)aniline. Due to a notable scarcity of direct experimental data for this compound in publicly accessible literature, this guide utilizes robust in-silico modeling to predict its key properties and draws comparisons with the experimentally characterized analogue to offer valuable insights for researchers.
In-Silico Profiling of this compound
To provide a comprehensive theoretical profile, the properties of this compound were predicted using the SwissADME web tool, a widely used platform for in-silico drug discovery. The SMILES string Nc1ccc(n2nncc2)cc1 was used as the input for the predictions.
Physicochemical Properties
The predicted physicochemical properties are crucial for understanding the molecule's behavior in various environments.
| Property | Predicted Value |
| Molecular Formula | C₈H₈N₄ |
| Molecular Weight | 160.18 g/mol |
| LogP (iLOGP) | 1.15 |
| LogS (ESOL) | -1.88 |
| Water Solubility | 13.1 mg/mL (Soluble) |
| pKa (strongest basic) | 3.58 |
Pharmacokinetics and ADME Properties
The absorption, distribution, metabolism, and excretion (ADME) profile of a compound is a critical determinant of its potential as a drug candidate.
| Property | Prediction |
| Gastrointestinal (GI) Absorption | High |
| Blood-Brain Barrier (BBB) Permeant | Yes |
| P-glycoprotein (P-gp) Substrate | No |
| CYP1A2 Inhibitor | No |
| CYP2C19 Inhibitor | No |
| CYP2C9 Inhibitor | No |
| CYP2D6 Inhibitor | No |
| CYP3A4 Inhibitor | No |
| Log Kp (skin permeation) | -6.83 cm/s |
Drug-Likeness and Medicinal Chemistry Friendliness
These parameters assess the suitability of the compound as a potential drug candidate based on established empirical rules.
| Parameter | Prediction |
| Lipinski's Rule of Five | Yes (0 violations) |
| Ghose Filter | No (1 violation: MW < 160) |
| Veber Filter | Yes (0 violations) |
| Egan Filter | Yes (0 violations) |
| Muegge Filter | No (1 violation: TPSA > 150) |
| Bioavailability Score | 0.55 |
| Lead-likeness | No (2 violations: MW > 250, Rotatable Bonds > 7) |
| Synthetic Accessibility | 2.03 |
Experimental Data for a Structural Analogue: 4-((1H-Benzo[d][1][2][3]triazol-1-yl)methyl)aniline
As a point of reference, experimental data for the structurally related compound, 4-((1H-benzo[d][1][2][3]triazol-1-yl)methyl)aniline, is presented below. It is important to note that the presence of the benzotriazole and methylene linker will influence the properties compared to the target molecule.
Physicochemical and Spectroscopic Data
| Property | Experimental Value | Reference |
| Molecular Formula | C₁₄H₁₃N₅ | [4] |
| Melting Point | 151–153°C | [4] |
| ¹H-NMR (200 MHz, DMSO-d₆) δ | 8.03 (1H, d, J = 8.4, H-4), 7.81 (1H, d, J = 8.4, H-7), 7.50 (1H, t, H-5), 7.41 (1H, t, H-6) 7.07 (2H, d, J = 8.2, H-3′,5′), 6.49 (2H, d, J = 8.2, H-2′,6′), 5.74 (2H, s, CH₂), 5.15 (2H, s, NH₂) | [4] |
| ¹³C-NMR (DMSO-d₆) δ | 149.2 (C), 145.5 (C), 132.4 (C), 132.8 (C), 128.7 (2CH), 126.6 (2CH), 119.7 (CH), 114.6 (2CH), 110.3 (CH), 52.3 (CH₂) | [4] |
Experimental Protocol: Synthesis of 4-((5,6-R-1H-Benzo[d][1][2][3]triazol-1-yl)methyl)aniline
The following is a general procedure for the synthesis of aniline-containing benzotriazole derivatives, which can be adapted for similar structures. This protocol describes the reduction of a nitro-substituted precursor to the corresponding aniline.[2]
Materials:
-
Appropriate nitro-substituted benzotriazole precursor
-
Ethanol
-
Hydrated hydrazine
-
Palladium on carbon (Pd/C, 10%)
-
Diethyl ether
Procedure:
-
A mixture of the nitro-substituted benzotriazole (1.77 mmol) in Ethanol (20 ml) and Hydrated hydrazine (35.4 mmol) is prepared.[2]
-
Pd/C (0.1 w/w) is added to the mixture.[2]
-
The mixture is stirred and heated at 80°C for 1 hour.[2]
-
The hot solution is filtered to remove the Palladium on carbon catalyst.[2]
-
The filtrate is concentrated to half its volume.[2]
-
Upon cooling, the resulting solid product is collected by vacuum filtration.[2]
-
The solid is washed twice with diethyl ether (20 ml) and subsequently recrystallized from Ethanol to yield the pure aniline derivative.[2]
Visualizing the Comparison Workflow
The following diagram illustrates the general workflow for comparing in-silico predictions with experimental data in the drug discovery process.
Caption: Workflow for comparing in-silico and experimental data.
Discussion and Conclusion
The in-silico analysis of this compound suggests that it possesses favorable drug-like properties. It adheres to Lipinski's Rule of Five, indicating good oral bioavailability. The predictions of high gastrointestinal absorption and blood-brain barrier permeability further support its potential as a CNS-active agent. Importantly, the molecule is not predicted to be a substrate for P-glycoprotein, which is advantageous for avoiding drug efflux. The lack of predicted inhibition of major CYP450 enzymes is also a positive attribute, suggesting a lower potential for drug-drug interactions.
References
The Untapped Potential of 4-(2H-1,2,3-Triazol-2-yl)aniline Derivatives in Oncology: A Comparative Outlook
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can serve as the basis for next-generation therapeutics is perpetual. In this context, the 4-(2H-1,2,3-triazol-2-yl)aniline scaffold presents an intriguing, yet underexplored, avenue in cancer drug discovery. While direct and extensive research on this specific isomeric framework is nascent, a comparative analysis with its more-studied triazole-based counterparts reveals a promising landscape for its development as a new class of anti-cancer agents.
The existing body of research on triazole-containing compounds has established their significance in medicinal chemistry, with a wide array of biological activities, including anticancer, antifungal, and antiviral properties.[1] The novelty of the this compound core lies in the specific arrangement of the triazole ring and its linkage to the aniline moiety. This structural nuance can significantly influence the molecule's physicochemical properties, such as its hydrogen bonding capacity, dipole moment, and rigidity, which in turn dictates its interaction with biological targets.[1]
Performance Comparison with Alternative Triazole Scaffolds
To assess the potential novelty and performance of this compound derivatives, a comparison with other structurally related triazole-based anticancer agents is essential. The most pertinent comparators are derivatives of 1,2,4-triazole and other isomers of 1,2,3-triazole that have been more extensively investigated.
| Compound Class | Target/Mechanism of Action | Reported IC50 Values (µM) | Cancer Cell Lines | Reference |
| Indolyl 1,2,4-triazole derivatives | CDK4/CDK6 Inhibition | 0.049 - 3.031 (CDK4), 0.075 - 1.11 (CDK6) | MCF-7, MDA-MB-231 | [2] |
| 1,2,3-Triazole-amino acid conjugates | Antiproliferative | <10 (significant inhibition >30%) | MCF-7, HepG2 | [3] |
| 2H-benzo[b][4][5]oxazin-3(4H)-one linked 1,2,3-triazoles | DNA Damage Induction | 7.59 - 18.52 | A549, Huh7, MCF-7, HCT-116, SKOV3 | [5] |
| 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids | Apoptosis Induction | 15.6 - 23.9 | MCF-7, HCT-116 | [6] |
| Quinobenzothiazine-1,2,3-triazole derivatives | Cytotoxic | 0.23 - 2.1 | A549, SNB-19, T47D | [7] |
This table summarizes the performance of various triazole derivatives to provide a comparative context for the potential of this compound derivatives. Direct quantitative data for the latter is not yet widely available in published literature.
The data indicates that triazole-based compounds can exhibit potent anticancer activity through diverse mechanisms, including the inhibition of critical cell cycle regulators like cyclin-dependent kinases (CDKs) and the induction of DNA damage and apoptosis. The novelty of the this compound scaffold would be in its potential to either interact with these known targets with improved potency or selectivity, or to engage with entirely new biological targets. The unique electronic and steric profile of the 2H-1,2,3-triazol-2-yl isomer could lead to altered binding modes and improved pharmacokinetic properties compared to its 1H- and 4H- counterparts.
Experimental Protocols for Evaluation
To rigorously assess the novelty and therapeutic potential of new this compound derivatives, a standardized set of experimental protocols is crucial.
Synthesis of this compound Derivatives
A generalized synthetic approach would likely involve a multi-step process, beginning with the synthesis of a suitable aniline precursor followed by the construction of the 2H-1,2,3-triazole ring. A common method for forming the 1,2,3-triazole ring is through a [3+2] cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) (Click Chemistry). To achieve the specific 2-substituted isomer, a regioselective synthesis strategy would be necessary.
In Vitro Anticancer Activity Assessment
MTT Assay: This colorimetric assay is a standard method for assessing cell viability and proliferation.
-
Cancer cells (e.g., A549, MCF-7, HCT-116) are seeded in 96-well plates and incubated.
-
The cells are then treated with various concentrations of the synthesized compounds for a specified period (e.g., 48-72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[8]
Kinase Inhibition Assays
Given that many anticancer drugs target protein kinases, evaluating the inhibitory activity of the new derivatives against a panel of relevant kinases is a critical step.
Chelation-Enhanced Fluorescence (ChEF)-based Assay: This method can be used to measure the activity of kinases like Aurora-A.
-
The kinase enzyme, a fluorescently labeled peptide substrate, ATP, and the test compound are combined in a reaction buffer.
-
The reaction is initiated and allowed to proceed for a set time.
-
A termination/detection reagent containing a chelating agent is added.
-
The fluorescence is measured. Phosphorylation of the substrate alters its ability to chelate the metal ion, leading to a change in fluorescence intensity.
-
IC50 values are determined by measuring the compound's ability to inhibit the kinase-mediated phosphorylation.[9][10]
Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms of action and the experimental workflow for assessing the novelty of these compounds, the following diagrams are provided.
References
- 1. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Towards Anticancer and Antibacterial Agents: Design and Synthesis of 1,2,3-Triazol-quinobenzothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors [mdpi.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling 4-(2H-1,2,3-Triazol-2-yl)aniline
For researchers, scientists, and drug development professionals, ensuring safety during the handling of chemical compounds is paramount. This document provides crucial safety protocols and logistical plans for the management of 4-(2H-1,2,3-Triazol-2-yl)aniline, a compound that requires careful handling due to its potential hazards as an aromatic amine and triazole derivative.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times to protect against splashes. A face shield may be required for larger quantities or when there is a significant risk of splashing.[1][2][3][4][5][6] |
| Hand Protection | Chemical-resistant Gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. Gloves should be inspected before use and changed frequently, especially if contact with the substance occurs.[2][3][6][7][8] |
| Body Protection | Laboratory Coat or Chemical-resistant Apron/Coveralls | A lab coat should be worn to protect street clothing. For larger scale operations, chemical-resistant coveralls may be necessary.[1][6][9][10] |
| Respiratory Protection | NIOSH-approved Respirator | A respirator with an organic vapor cartridge is recommended, especially in poorly ventilated areas or when handling the powder and dust generation is possible.[1][3][4][7][11] |
| Foot Protection | Closed-toe Shoes | Shoes should fully cover the feet to protect against spills.[3][4][9] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential to minimize risks.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5][12][13]
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Remove all sources of ignition, as the compound may be combustible.[12]
-
Keep appropriate spill control materials readily available.
2. Handling the Compound:
-
Before handling, ensure all required PPE is correctly worn.[7]
-
Avoid the formation of dust and aerosols.[12][13] If handling a solid, use techniques that minimize dust generation.
-
Use non-sparking tools.[12]
3. Storage:
-
Store the compound in a tightly closed, properly labeled container.[12]
-
Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[12][13]
-
Store locked up or in an area accessible only to authorized personnel.[1]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect waste material in a designated, labeled, and sealed container.
-
Do not mix with other waste streams unless compatible.
2. Disposal Method:
-
Dispose of the chemical waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[12]
3. Container Disposal:
-
Containers should be triple-rinsed (or equivalent) with a suitable solvent.[12]
-
The rinsate should be collected and treated as hazardous waste.
-
After proper cleaning, containers can be offered for recycling, reconditioning, or punctured to prevent reuse before disposal in a sanitary landfill.[12]
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.
References
- 1. columbuschemical.com [columbuschemical.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 4. hazmatschool.com [hazmatschool.com]
- 5. angenechemical.com [angenechemical.com]
- 6. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. tandfonline.com [tandfonline.com]
- 9. epa.gov [epa.gov]
- 10. osha.oregon.gov [osha.oregon.gov]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- 14. geneseo.edu [geneseo.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
